molecular formula C16H13N B1627473 8-Methyl-2-phenylquinoline CAS No. 5353-90-2

8-Methyl-2-phenylquinoline

Cat. No.: B1627473
CAS No.: 5353-90-2
M. Wt: 219.28 g/mol
InChI Key: BIHZJTWOZPKKAB-UHFFFAOYSA-N
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Description

8-Methyl-2-phenylquinoline is an organic compound with the molecular formula C16H13N and a molecular weight of 219.28 g/mol . It is supplied as a solid that should be stored sealed in a dry environment at 2-8°C . Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and may be harmful if swallowed or inhaled . The broader class of 2-phenylquinoline derivatives has been investigated in scientific literature for a range of biological activities. For instance, certain substituted 2-phenylquinoline derivatives have been described in patents as having antitumour and antibacterial activity . Furthermore, quinoline-based scaffolds, in general, are significant in medicinal chemistry and are explored for their potential as building blocks for various pharmacologically active compounds . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-6-5-9-14-10-11-15(17-16(12)14)13-7-3-2-4-8-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHZJTWOZPKKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555371
Record name 8-Methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5353-90-2
Record name 8-Methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 8 Methyl 2 Phenylquinoline and Its Derivatives

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the quinoline (B57606) scaffold have been the bedrock of heterocyclic chemistry for over a century. These methods, while effective, often require harsh reaction conditions.

Doebner Reaction and Related Condensation Protocols

The Doebner reaction, a variation of the Doebner-von Miller reaction, is a well-established method for synthesizing quinoline-4-carboxylic acids. iipseries.orgresearchgate.netnih.gov It involves the reaction of an aromatic amine, an aldehyde, and pyruvic acid. iipseries.orgresearchgate.net In the context of 8-methyl-2-phenylquinoline, a modified Doebner-von Miller approach is more direct. This reaction typically involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.comrsc.org

Specifically, the synthesis of 2-substituted quinolines can be achieved through the Skraup-Doebner-von Miller reaction of anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. researchgate.net For the synthesis of this compound, o-toluidine (B26562) would react with cinnamaldehyde. The mechanism is believed to involve the formation of a β-anilino carbonyl compound, which then undergoes cyclization and subsequent oxidation to yield the final quinoline product. A proposed fragmentation-recombination mechanism has also been studied to explain experimental observations like isotope scrambling. wikipedia.org

While the classical Doebner-von Miller reaction can suffer from low yields due to acid-catalyzed polymerization of the unsaturated carbonyl substrate, the use of a biphasic reaction medium can significantly improve the yield by sequestering the carbonyl compound in an organic phase. nih.gov

Table 1: Doebner-von Miller Reaction for Quinoline Synthesis

Reactants Catalyst/Conditions Product Type Reference
Aniline, α,β-Unsaturated Carbonyl Compound Acid (e.g., HCl, H₂SO₄) 2- or 4-Substituted Quinolines wikipedia.org, synarchive.com

Friedländer Synthesis Variations

The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system. pharmaguideline.comwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org To synthesize this compound, the reaction would involve the condensation of 2-amino-o-tolyl phenyl ketone or a related precursor.

The reaction is typically catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids, have been employed to promote the reaction. wikipedia.org The mechanism can proceed through two primary pathways: an initial aldol (B89426) condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an Aldol reaction and elimination. wikipedia.org Detailed mechanistic studies suggest that the initial step is often a slow intermolecular aldol condensation, followed by rapid cyclization and dehydration. cdnsciencepub.com

Table 2: Catalysts Used in Friedländer Synthesis

Catalyst Reference
Trifluoroacetic acid wikipedia.org
p-Toluenesulfonic acid wikipedia.org
Iodine wikipedia.org, organic-chemistry.org
Lewis Acids (e.g., Y(OTf)₃, Bi(OTf)₃) wikipedia.org, ijcce.ac.ir
Ruthenium Complexes sioc-journal.cn

Condensation of Aniline Derivatives with β-Ketoesters

The condensation of anilines with β-ketoesters is a versatile method for quinoline synthesis, with the specific product depending on the reaction conditions. The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. wikipedia.org This reaction proceeds through the formation of a Schiff base, followed by a thermally induced cyclization. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.org

A variation of this is the Combes quinoline synthesis, which utilizes the condensation of an aniline with a β-diketone. wikipedia.orgwikiwand.com This reaction is typically acid-catalyzed and involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to form a substituted quinoline. wikipedia.orgwikiwand.com For the synthesis of this compound, o-toluidine would be condensed with benzoylacetone.

Advanced and Environmentally Conscious Synthetic Techniques

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These advanced techniques often offer advantages such as shorter reaction times, higher yields, and reduced environmental impact.

Microwave Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in organic chemistry, known for accelerating reaction rates and improving yields. nih.govijsat.orgrsc.orgresearchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can lead to rapid and clean transformations. ijsat.orgrsc.org

Several classical quinoline syntheses have been adapted for microwave conditions. For instance, the Friedländer synthesis has been successfully performed under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents. organic-chemistry.orgresearchgate.net One study reported the synthesis of this compound-4(1H)-one from its corresponding acrylate (B77674) precursor in just 5 minutes at 180°C under microwave irradiation, with a yield of 84%. dut.ac.za Another report describes the synthesis of 2-(4-substituted phenyl)-4-methyl quinoline derivatives from anilines, substituted benzaldehydes, and acetone (B3395972) using microwave irradiation in the presence of hydrochloric acid, achieving the products in 2-3 minutes. derpharmachemica.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference
Synthesis of this compound-4(1H)-one Not specified 5 min, 180°C, 84% yield dut.ac.za
Synthesis of 2-(4-substituted phenyl)-4-methyl quinolines Often requires longer reaction times and harsher conditions 2-3 min, high yield derpharmachemica.com

Ultrasound-Assisted Conjugation Reactions

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which can enhance reaction rates and yields. rsc.orgmdpi.comroyalsocietypublishing.org This method is considered a green synthetic approach due to its efficiency and often milder reaction conditions. rsc.org

While specific examples for the direct synthesis of this compound using ultrasound are not prevalent in the provided search results, the application of ultrasound has been demonstrated for the synthesis of various quinoline derivatives. rsc.orgmdpi.comnih.gov For example, a study on the synthesis of hybrid quinoline-imidazole derivatives showed that ultrasound irradiation significantly reduced reaction times and improved yields for N-alkylation reactions compared to conventional heating. rsc.orgrsc.org Another study established an efficient and rapid (15 minutes) ultrasound-assisted method for the synthesis of 4-alkoxy-2-methylquinolines with satisfactory yields (45–84%). mdpi.com These examples highlight the potential of ultrasound as a valuable tool for the efficient synthesis of quinoline scaffolds.

Metal-Catalyzed Cyclization and Multicomponent Reactions

Modern synthetic strategies frequently employ transition metals to catalyze the formation of the quinoline core through cyclization and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from multiple starting materials.

Copper catalysis has emerged as a powerful tool for quinoline synthesis due to the low cost and low toxicity of copper salts. thieme-connect.com These reactions often proceed via a cascade process, forming multiple carbon-carbon and carbon-nitrogen bonds in one pot. rsc.org A common approach involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of anilines and aldehydes or alkynes. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 2-methylaniline with a phenyl-containing three-carbon synthon.

One efficient method involves a three-component, one-pot domino reaction between an aryl aldehyde, an aniline, and acrylic acid under aerobic conditions. thieme-connect.com This strategy is noted for its excellent functional-group tolerance and high yields. thieme-connect.com Another established route is the intermolecular cyclization of anilines with terminal acetylene (B1199291) esters, which successively constructs C–N and C–C bonds. rsc.orgrsc.org This method is advantageous as it can be performed under air without the need for ligands or bases. rsc.org

A plausible mechanism for the copper-catalyzed reaction of an aniline with a terminal acetylene ester involves initial coordination of the copper catalyst, followed by electrophilic cyclization and subsequent protonation. rsc.org The final step is an air oxidation of the dihydroquinoline intermediate to yield the aromatic quinoline product. rsc.org

Table 1: Examples of Copper-Catalyzed Quinoline Synthesis

ReactantsCatalyst SystemConditionsKey FeaturesReference
Anilines, Terminal Acetylene EstersCopper salt (e.g., CuI)Air atmosphere, no ligand/baseSimple, convenient, cascade C-N/C-C bond formation rsc.org, rsc.org
Anilines, AldehydesCuBr, CF3SO3HDMSO, 110°C, Air (oxidant)C-H functionalization, C-C/C-N bond formation, C-C cleavage organic-chemistry.org
Aryl Aldehyde, Aniline, Acrylic AcidCopper catalystAerobic, one-potDecarboxylative cascade cyclization, high chemo- and regioselectivity thieme-connect.com
Anilines, AlkynesCopper catalystMild conditionsDirect construction of 4-quinolones nih.gov

The use of earth-abundant and environmentally benign iron catalysts is a growing area in organic synthesis. rsc.org Iron-catalyzed methods provide an atom-economical and straightforward pathway to quinolines. rsc.org One notable strategy is the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols. rsc.org This reaction proceeds with high yields and tolerates a wide range of functional groups, allowing for the synthesis of highly substituted quinolines. rsc.org To form this compound, this would involve coupling a derivative of 2-aminobenzyl alcohol with a phenyl-substituted secondary alcohol.

Another iron-catalyzed approach involves the oxidative coupling of N-alkylanilines and alkynes. researchgate.net Iron Lewis acids or low-valent iron complexes can activate the carbon-carbon triple bond of alkynes, promoting annulation processes that lead to the quinoline scaffold. researchgate.net Iron catalysts have also been employed in tandem reactions, such as an A3 (Aldehyde-Alkyne-Amine) coupling followed by a cyclization/oxidation sequence, to generate quinolines from anilines, aldehydes, and terminal alkynes. diva-portal.org

The synergistic use of two different metal catalysts can enable unique transformations not possible with a single catalyst. Co-catalysis involving silver and copper has been successfully applied to the synthesis of complex nitrogen heterocycles through multicomponent reactions. beilstein-journals.orgbeilstein-journals.org For instance, a Ag(I)/Cu(I) system can catalyze the reaction of isoquinolinium-2-ylamides with in situ generated keteneimines in a [3+2]-cycloaddition. beilstein-journals.org In such reactions, the silver salt typically acts as a π-philic catalyst to activate an alkyne, while the copper catalyst facilitates a different step in the cascade. beilstein-journals.org

While direct examples for this compound are sparse, the principles are applicable. A silver-mediated C–H activation followed by oxidative coupling and cyclization of N-arylimines and alkynes is a known route to quinolines. acs.org This protocol allows for the incorporation of both internal and terminal alkynes, expanding the potential substituent patterns on the quinoline product. acs.org The combination of silver's π-acidity with copper's catalytic versatility in MCRs offers a robust platform for constructing diverse quinoline libraries. beilstein-journals.orgbeilstein-journals.org

Direct C-H Functionalization Strategies for Quinoline Derivatives

Direct C-H functionalization has become a cornerstone of modern synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov This strategy allows for the late-stage modification of the quinoline core. For synthesizing this compound, one could envision starting with 8-methylquinoline (B175542) and introducing the phenyl group at the C2 position via C-H arylation.

The functionalization of quinoline is often achieved via its N-oxide derivative, which alters the electronic properties of the ring and facilitates regioselective C-H activation. nih.govrhhz.net The C2 position of quinoline N-oxide is electronically deficient and thus susceptible to functionalization. rhhz.net Palladium-catalyzed arylation of quinoline N-oxides with arylboronic acids is a well-established method for introducing aryl groups at the C2 position. nih.gov

Conversely, the C8 position can also be targeted. Ruthenium and Rhodium catalysts have been used for the regioselective C8 arylation of quinoline N-oxides with arylboronic acids. nih.govacs.org Following the C-H functionalization, the N-oxide can be easily removed or used as a handle for further derivatization, for example, conversion to a 2-chloro or 2-methoxy group. acs.org

Table 2: Selected C-H Functionalization Strategies for the Quinoline Ring

PositionReagentCatalyst SystemKey FeaturesReference
C2Arylboronic AcidsPd-based catalystsFunctionalization of quinoline N-oxide nih.gov
C2Grignard ReagentsCuCl, MgCl2Direct, regioselective addition to N-oxides nih.gov
C8Arylboronic Acids[RuCl2(p-cymene)]2 or Rh(III) catalystRegioselective functionalization of quinoline N-oxide nih.gov, acs.org
C5 / C8Perfluoroalkyl sourcesVisible light, no metal/photosensitizerRegiodivergent perfluoroalkylation of amidoquinolines anr.fr

Regioselective Synthesis and Enantioselective Considerations

Controlling the position of substituents (regioselectivity) is a critical challenge in quinoline synthesis. The inherent electronic and steric properties of the quinoline nucleus dictate the reactivity of each position, but catalytic systems can override this innate preference. For example, direct C-H functionalization of quinoline N-oxide can be directed to either the C2 or C8 position by choosing the appropriate metal catalyst (e.g., Pd for C2, Ru for C8). nih.govnih.gov A formal [4+2] cycloaddition between an N-aryliminium ion and 1-bromoalkynes has been developed for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives, including 3-bromo-8-methyl-4-phenylquinoline. acs.org

Enantioselective synthesis is crucial when the target molecule is chiral and intended for biological applications. While this compound itself is achiral, its hydrogenation leads to the chiral 1,2,3,4-tetrahydroquinoline (B108954) derivative. The asymmetric hydrogenation of quinolines is a key transformation for accessing these optically active building blocks. pku.edu.cn Highly enantioselective methods have been developed using chiral cationic Ruthenium catalysts bearing diamine ligands. pku.edu.cn These systems can hydrogenate a broad range of 2-substituted quinolines with excellent enantioselectivities (up to >99% ee) and high turnover numbers. pku.edu.cn Mechanistic studies suggest the reaction proceeds through a cascade involving 1,4-hydride addition, isomerization, and a final 1,2-hydride addition. pku.edu.cn

Derivatization and Functionalization Routes for this compound Analogs

Once the this compound core is assembled, it can be further modified to create a library of analogs. The existing functional groups—the 8-methyl group, the phenyl ring, and the quinoline nucleus itself—serve as handles for derivatization.

Oxidation of the Methyl Group: The 8-methyl group can be oxidized to an aldehyde (8-formyl-2-phenylquinoline) using reagents like selenium dioxide. prepchem.com This aldehyde can then participate in a wide range of subsequent reactions.

Functionalization via N-Oxide: As previously mentioned, the N-oxide of a quinoline is a versatile intermediate. acs.org After C8-arylation to form an 8-phenylquinoline (B8574275) N-oxide, the N-O bond can be used to install various groups at the C2 position. For example, treatment with thionyl chloride yields a 2-chloroquinoline, while reaction with Ruppert-Prakash reagent can introduce a trifluoromethyl group. acs.org

Halogenation: The quinoline core can be halogenated to provide handles for cross-coupling reactions. For instance, 8-methyl-4-phenylquinoline can be brominated at the 3- and 7-positions. acs.org

Functionalization at C4: The Doebner reaction, a variation of the Doebner-von Miller synthesis, allows for the direct synthesis of quinoline-4-carboxylic acids. The reaction of 2-methylaniline, benzaldehyde (B42025), and pyruvic acid yields this compound-4-carboxylic acid. prepchem.com This carboxylic acid group can be further derivatized.

Hydrogenation: The pyridine (B92270) ring of the quinoline system can be selectively hydrogenated to give 8-methyl-1,2,3,4-tetrahydroquinoline (B1333255) derivatives. informahealthcare.com This is often done in a one-pot tandem process following C2-functionalization. informahealthcare.com

Introduction of Halogen, Hydroxyl, and Nitro Substituents

The introduction of halogen, hydroxyl, and nitro groups onto the this compound framework is fundamental for modifying its electronic and steric properties. These substituents serve as versatile handles for further chemical transformations.

Halogenation: The targeted placement of halogen atoms on the quinoline ring is often achieved through multi-step synthetic sequences. For instance, the synthesis of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline begins with appropriately substituted anilines or quinolines. smolecule.com The process involves distinct steps for bromination and chlorination, which can be achieved through direct halogenation or by using intermediates with reactive halogen atoms. smolecule.com Methylation at the 8-position is carried out using agents like dimethyl sulfate. smolecule.com

Hydroxylation: The synthesis of hydroxylated derivatives, such as 4-Hydroxy-8-methyl-2-phenylquinoline, can be accomplished through various condensation and ring-forming reactions. ontosight.ai One notable derivative, 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, is typically synthesized through the condensation of 2-aminobenzophenone (B122507) with ethyl acetoacetate, followed by cyclization. The presence of the hydroxyl group is significant, as it can enable intramolecular hydrogen bonding.

Nitration: Nitro groups can be introduced onto the quinoline ring through electrophilic nitration reactions. For example, the nitration of 7-methylquinoline (B44030) using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) selectively yields 7-methyl-8-nitroquinoline. brieflands.com Similarly, 8-Methyl-6-nitro-2-phenylquinoline can be prepared, and its corresponding carboxylic acid can be synthesized via a modified Doebner reaction. google.com The synthesis of 7-aminoquinoline-5,8-diones can start from the nitration of 5-chloro-8-hydroxyquinoline. nih.gov

Table 1: Selected Halogenated, Hydroxylated, and Nitrated this compound Derivatives

Compound NameMolecular FormulaKey Synthetic Feature
7-Bromo-4-chloro-8-methyl-2-phenylquinolineC₁₆H₁₁BrClNMulti-step synthesis involving separate bromination and chlorination steps. smolecule.com
4-Hydroxy-8-methyl-2-phenylquinolineC₁₆H₁₃NOSynthesized via condensation and ring-forming reactions. ontosight.ailabnovo.com
2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acidC₁₇H₁₃NO₃Formed by condensation of 2-aminobenzophenone with ethyl acetoacetate.
7-Methyl-8-nitroquinolineC₁₀H₈N₂O₂Selectively produced by nitration of 7-methylquinoline. brieflands.com
8-Methyl-6-nitro-2-phenylquinolineC₁₆H₁₂N₂O₂Prepared via condensation reactions. google.com

Carboxylic Acid and Carbonyl Chloride Functionalization

The introduction of carboxylic acid and carbonyl chloride groups at the C4-position of the quinoline ring provides key intermediates for the synthesis of amides, esters, and other complex molecules.

Carboxylic Acid Synthesis: The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids. This compound-4-carboxylic acid is prepared by reacting o-toluidine (2-methylaniline), pyruvic acid, and benzaldehyde in ethanol (B145695) under reflux. prepchem.com This three-component reaction provides a direct route to the desired acid. Similarly, derivatives like 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can be synthesized by condensing 3-chloro-2-methylaniline (B42847) with pyruvic acid and benzaldehyde. chemicalbook.com The carboxylic acid functionality can also be introduced by oxidizing a precursor methyl group at the corresponding position using reagents like chromium trioxide (CrO₃) in sulfuric acid. google.com

Carbonyl Chloride Synthesis: Quinoline-4-carbonyl chlorides are highly reactive intermediates synthesized from their corresponding carboxylic acids. A common method involves treating the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. For example, 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride is prepared by converting the parent quinoline-4-carboxylic acid derivative into the acyl chloride using oxalyl chloride. These acyl chlorides are valuable in synthesis due to the reactivity of the carbonyl chloride group toward various nucleophiles.

Table 2: Synthesis of Carboxylic Acid and Carbonyl Chloride Derivatives

ProductStarting MaterialsReagents/ConditionsReaction Type
This compound-4-carboxylic acido-Toluidine, Pyruvic acid, BenzaldehydeEthanol, RefluxDoebner Reaction prepchem.com
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid3-Chloro-2-methylaniline, Pyruvic acid, BenzaldehydeCondensationDoebner Reaction chemicalbook.com
2-Phenylquinoline-8-carboxylic acids8-Methyl-2-phenylquinolinesH₂SO₄/CrO₃Oxidation google.com
8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acidOxalyl chlorideChlorination

Synthesis of Organometallic Conjugates, e.g., Ferrocenyl-Quinoline

The conjugation of organometallic moieties like ferrocene (B1249389) to the quinoline scaffold has led to the development of novel compounds with unique electrochemical properties.

A particularly efficient and environmentally friendly method for synthesizing 4-ferrocenylquinoline derivatives is a three-component reaction catalyzed by p-toluenesulfonic acid (TsOH) in water. rsc.orgresearchgate.netrsc.org This approach involves reacting an aromatic amine (like o-toluidine), an aromatic aldehyde, and ferrocenylacetylene. rsc.orgresearchgate.net This strategy is powerful for constructing diverse ferrocenyl-quinoline conjugates from simple starting materials while minimizing the use of metal catalysts and organic solvents. rsc.orgresearchgate.net The resulting 4-Ferrocenyl-8-methyl-2-phenylquinoline exhibits electrochemical properties distinct from the parent ferrocene, indicating the influence of the electron-deficient quinoline ring. rsc.org

Alternative methods for creating ferrocenyl-quinolines include molecular iodine-catalyzed reactions between enolizable aldehydes and ferrocenyl imines, which are themselves prepared from the condensation of ferrocenecarboxaldehyde with anilines. metu.edu.tr The success of these synthetic strategies has spurred further research into combining ferrocene with other bioactive organic motifs. researchgate.net

Table 3: Three-Component Synthesis of 4-Ferrocenyl-8-methyl-2-phenylquinoline

Component 1Component 2Component 3CatalystSolventProduct
o-ToluidineBenzaldehydeFerrocenylacetyleneTsOHWater4-Ferrocenyl-8-methyl-2-phenylquinoline rsc.orgresearchgate.net

Preparation of Quinoline-Triazole Derivatives

The synthesis of hybrid molecules combining quinoline and triazole rings has become a significant area of interest. These derivatives are often prepared using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). tubitak.gov.tr

A general synthetic pathway involves creating a quinoline core bearing either an azide (B81097) or a terminal alkyne functionality. This precursor is then reacted with a corresponding triazole-building partner. For instance, a multi-step process can start from 8-hydroxyquinoline (B1678124), which is first reacted with ethyl 2-chloroacetate. bilecik.edu.tr The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) and then phenyl isothiocyanate, followed by ring closure to form a 3-mercapto-1,2,4-triazole derivative. bilecik.edu.tr This intermediate can then be coupled with other molecules. bilecik.edu.tr

Another approach involves the Suzuki-Miyaura cross-coupling reaction to first build a substituted 2-phenylquinoline (B181262) scaffold, which is then functionalized for the subsequent click reaction with a phenacyl bromide derivative in the presence of sodium azide to form the 1,2,3-triazole ring. researchgate.net These modular strategies allow for the creation of a wide library of quinoline-triazole hybrids by varying the substituents on each heterocyclic component. researchgate.netmdpi.com

Table 4: General Approaches to Quinoline-Triazole Synthesis

Quinoline PrecursorTriazole Formation MethodKey Reagents
8-HydroxyquinolineMulti-step synthesis to form a 1,2,4-triazole (B32235) ringHydrazine hydrate, Phenyl isothiocyanate, KOH bilecik.edu.tr
2-Chloroquinoline-3-carbaldehydeSuzuki coupling followed by CuAAC "Click Chemistry"Boronic acids, Sodium azide, Copper(I) catalyst tubitak.gov.trresearchgate.net
Quinoline with terminal alkyneOne-pot, two-step cycloadditionSodium azide, Halide, Copper(I) catalyst, Sodium ascorbate (B8700270) tubitak.gov.tr

Chemical Reactivity and Transformation Mechanisms of 8 Methyl 2 Phenylquinoline

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 8-Methyl-2-phenylquinoline in substitution reactions is dictated by the interplay of the electron-donating methyl group and the directing effects of the quinoline (B57606) and phenyl rings.

Reactions on the Quinoline Ring and its Side Chains

The quinoline ring system in this compound can undergo both electrophilic and nucleophilic substitution reactions, with the position of attack influenced by the existing substituents. evitachem.com The presence of the methyl group at the 8-position and the phenyl group at the 2-position modifies the electron density and steric accessibility of the quinoline core. smolecule.com

In related quinoline systems, electrophilic aromatic substitution can occur on the phenyl group. smolecule.com For instance, halogenation can introduce substituents onto the quinoline ring. evitachem.com Nucleophilic substitution is also a key reaction, particularly when leaving groups are present. For example, in 7-bromo-4-chloro-8-methyl-2-phenylquinoline, the chlorine atom at the 4-position can be replaced by strong nucleophiles. smolecule.comsmolecule.com Similarly, the bromine atom can participate in cross-coupling reactions like the Suzuki coupling, allowing for the introduction of various aryl or alkyl groups. smolecule.com The carbonyl group in derivatives like 8-Methyl-4-(4-methylpiperidine-1-carbonyl)-2-phenylquinoline can react with nucleophiles to form amides and other derivatives. smolecule.com

Acylation Processes

Acylation reactions are crucial for functionalizing quinoline derivatives. The carbonyl chloride group, as seen in compounds like 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride, is a highly reactive intermediate for acylation. It readily reacts with various nucleophiles to create amides, esters, and other derivatives. The synthesis of this compound-4-carboxylic acid itself can be achieved through a Doebner-von Miller-like reaction involving 2-methylaniline, pyruvic acid, and benzaldehyde (B42025). prepchem.com Furthermore, palladium-catalyzed C8-selective acylation of quinoline N-oxides provides a route to 8-acylated 2-quinolinones, demonstrating a method for direct functionalization at the 8-position. nih.gov

Alkylation Reactions

Alkylation of the quinoline scaffold can introduce alkyl groups at various positions. The photochemical alkylation of protonated heteroarenes like quinolines using alcohols as alkylating agents has been demonstrated. rsc.org For quinoline N-oxides, rhodium-catalyzed methylation can occur exclusively at the C-8 position. semanticscholar.org This reaction involves the coordination of the rhodium catalyst with the N-oxide oxygen, followed by insertion at the C-8 position. semanticscholar.org

Oxidation and Reduction Pathways

The oxidation and reduction of this compound and its derivatives lead to a variety of functionalized products, including carboxylic acids and N-oxides.

Oxidation of Methyl Groups

The methyl group at the 8-position of the quinoline ring is susceptible to oxidation. smolecule.comlibretexts.org Strong oxidizing agents can convert the benzylic carbon of the methyl group into a carboxylic acid. libretexts.orggoogle.com This transformation is a key step in synthesizing 2-phenylquinoline-8-carboxylic acids from 8-methyl-2-phenylquinolines. google.com The reaction requires the presence of a hydrogen atom on the benzylic carbon. libretexts.org

Table 1: Oxidation of Methyl Group in 8-Methyl-2-phenylquinolines

Oxidizing Agent Product Yield Reference
Selenium Dioxide (SeO₂) 2-Phenylquinoline-8-carboxylic acid Moderate google.com

Formation of Quinoline N-Oxides, e.g., via mCPBA-Mediated Oxidation

The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. nih.govnih.gov Meta-chloroperoxybenzoic acid (mCPBA) is an effective oxidant for this transformation. nih.govnih.govacs.orgrsc.org The formation of the N-oxide is a crucial step in various synthetic strategies, as it activates the quinoline ring for further functionalization. nih.gov For example, the N-oxide can direct palladium-catalyzed C-H activation to introduce substituents at the 8-position. nih.gov The N-oxidation of 3-aroyl quinolines with mCPBA has been used to prepare quinolinyl-N-oxides, which are then used in palladium-catalyzed dual C-H activation reactions. acs.org

Table 2: N-Oxidation of Quinolines

Substrate Oxidant Conditions Product Yield Reference
7-acetamido-8-benzyloxyquinoline mCPBA 1,2-dichloroethane, rt, 48 hrs 7-acetamido-8-benzyloxyquinoline N-oxide 82% nih.gov
Quinoline mCPBA Chloroform, rt Quinoline N-oxide 90% nih.gov
Methyl 4-carboxy-quinoline mCPBA - 4-(Methoxycarbonyl)-2-phenylquinoline N-Oxide 67% acs.org

Reduction of Carboxylic Acid and Nitro Functional Groups

The selective reduction of carboxylic acid and nitro groups on the quinoline framework is a critical transformation in the synthesis of complex derivatives. The nitro group, in particular, often serves as a precursor to an amino group, which can then be further functionalized.

The reduction of a nitro group to an amine is a common strategy in the synthesis of substituted quinolines. For instance, the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives can involve the reduction of a precursor nitro compound using 80% hydrazine (B178648) hydrate (B1144303) with a 10% Palladium on carbon (Pd/C) catalyst in isopropanol. nih.gov This method is effective for producing the corresponding amino-substituted compound in high yields. nih.gov Another established method for nitro group reduction is the use of iron in acidic media (Fe/AcOH), which can be performed in the presence of other functionalities to achieve a one-pot synthesis of quinolines from 2-nitrobenzaldehydes. mdpi.com This domino nitro reduction-Friedländer heterocyclization is mild and compatible with a wide range of functional groups. mdpi.com Similarly, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is used for the reduction of chalcones containing nitro groups to form quinoline derivatives. hnuejs.edu.vn

A key synthetic route, the Doebner reaction, utilizes aniline (B41778), 2-nitrobenzaldehyde, and pyruvic acid to construct the 2-(2-nitrophenyl)-quinoline-4-carboxylic acid core. nih.gov The subsequent reduction of the nitro group on this intermediate is a crucial step. nih.gov The resulting amino group can then undergo various reactions, such as acylation and further amination, to produce a diverse range of derivatives. nih.gov

The reduction of a carboxylic acid function attached to the quinoline ring system can also be achieved, although it is less commonly detailed in the context of this compound itself. However, general methods for reducing carboxylic acids to alcohols, such as using lithium aluminum hydride or other reducing agents, are applicable, provided that other functional groups on the molecule are protected or are not susceptible to reduction under the chosen conditions. For example, in the synthesis of 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, the carboxylic acid group remains intact while the quinoline ring itself can be reduced to a tetrahydroquinoline derivative using agents like sodium borohydride.

The following table summarizes common reduction methods for nitro groups in the synthesis of quinoline derivatives.

Precursor TypeReagents & ConditionsProduct TypeReference
2-(2-nitrophenyl)-quinoline-4-carboxylic acid derivative80% hydrazine hydrate, 10% Pd/C, isopropanol, reflux2-(2-aminophenyl)-quinoline-4-carboxylic acid derivative nih.gov
2-nitrobenzaldehydesFe/AcOH, in presence of active methylene (B1212753) compoundsSubstituted quinolines mdpi.com
Nitro-substituted chalconesSnCl₂, HClArylquinolinol derivatives hnuejs.edu.vn
3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-oneFe/HCl, ethanol (B145695), reflux4-indolyl-quinoline derivatives nih.gov
Substituted O-nitrobenzaldehydeFe/HCl, with ethyl-2-phenylacetate3-phenylquinoline-2-ol derivatives ikm.org.my

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization and annulation are powerful strategies for constructing polycyclic systems based on the quinoline core. These reactions create new rings by forming bonds between different parts of a single molecule, often leading to complex and rigid structures.

A significant example is the reductive cyclization of 3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-one derivatives to yield 4-indolylquinolines. nih.gov Using iron powder and hydrochloric acid in refluxing ethanol, this reaction proceeds through the reduction of the nitro group to an amine, which then attacks an in-situ-formed enamine or enol tautomer, leading to cyclization and subsequent aromatization to form the quinoline ring. nih.gov This method has been successfully applied to synthesize 4-(1H-Indol-3-yl)-8-methyl-2-phenylquinoline. nih.gov

Another approach involves the intramolecular cyclization of amido-esters. For instance, quinoline-2,4-diones can be prepared through the cyclization of amido-esters in chlorobenzene (B131634) using aluminum chloride (AlCl₃) as a catalyst. mdpi.com These diones can then be converted into dichloroquinolines, which serve as versatile intermediates for further functionalization via cross-coupling reactions. mdpi.com

The synthesis of fused heterocyclic systems often relies on annulation reactions. For instance, pyrano[3,2-h]quinolines can be synthesized via a sequence involving a Knoevenagel condensation followed by an intramolecular Michael addition and subsequent cyclization (6-exo-dig) and tautomerization. mdpi.com Similarly, the cycloisomerization of 3-alkynyl-2-arylquinolines, catalyzed by acids or metal catalysts like PtCl₂, can lead to the formation of benzo[c]acridines. chim.it

The table below outlines various intramolecular cyclization strategies for synthesizing quinoline-based structures.

Starting MaterialKey Reaction TypeCatalyst/ReagentsProductReference
3-(1H-indol-3-yl)-3-(2-nitrophenyl)-1-phenylpropan-1-oneReductive CyclizationFe/HCl4-Indolylquinoline nih.gov
Amido-estersIntramolecular CyclizationAlCl₃Quinoline-2,4-dione mdpi.com
Arylidene–malonitrile intermediates (from 8-hydroxyquinoline)Michael Adduct CyclizationPhenolate anionPyrano[3,2-h]quinoline mdpi.com
3-Alkynyl-2-arylquinolinesCycloisomerizationTrifluoromethansulfonic acid or PtCl₂Benzo[c]acridine chim.it

C(sp³)-H Bond Functionalization of 8-Methylquinoline (B175542) and its Derivatives

The direct functionalization of the C(sp³)-H bond of the methyl group at the C8 position of the quinoline ring represents a highly atom-economical and efficient method for creating complex molecules. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents. The nitrogen atom of the quinoline ring acts as a directing group, facilitating the activation of the proximate C-H bond of the 8-methyl group by a transition metal catalyst.

Transition-metal catalysis is central to these transformations. nih.govresearchgate.net Cobalt, rhodium, and palladium catalysts have proven particularly effective.

Alkenylation: A well-defined, air-stable Cp*Co(III) complex catalyzes the highly regioselective and stereoselective alkenylation of the C(sp³)–H bond of 8-methylquinoline with various alkynes. acs.org The reaction proceeds under mild conditions and demonstrates broad applicability with tolerance for a variety of functional groups. acs.org Density functional theory (DFT) studies suggest the reaction initiates via an external-base-assisted concerted metalation-deprotonation pathway. acs.org

Alkylation: Palladium-catalyzed C(sp³)–H alkylation of 8-methylquinolines has been achieved using aziridines as the alkylating agent. rsc.org This process involves a sequential C–H and C–N bond activation, providing access to functionalized γ-quinolinylpropylamines with good site selectivity and functional group tolerance. rsc.org

Amidation: The C(sp³)-H bond of 8-methylquinoline can be directly amidated using a Cp*Co(III) catalyst with oxazolone (B7731731) serving as an efficient amidating agent. researchgate.net This reaction is notable for proceeding under mild conditions without the need for an external oxidant and tolerates a variety of functional groups. researchgate.net

Heteroarylation: A cascade C–H activation and cyclization process catalyzed by Cp*Rh(III) enables the sp³/sp²–C–H heteroarylation of 8-methylquinolines, leading to the synthesis of 8-(indol-3-yl)methyl-quinolines. rsc.org

These advanced methodologies highlight the utility of C-H activation in modifying the 8-methylquinoline scaffold, opening new avenues for the synthesis of novel compounds. nih.gov

The following table summarizes key C(sp³)-H functionalization reactions of 8-methylquinoline.

FunctionalizationCatalystReagent(s)Product TypeReference
AlkenylationCpCo(III)Alkynes(E)-8-(alkenyl)quinolines acs.org
AlkylationPalladiumAziridinesγ-Quinolinylpropylamines rsc.org
AmidationCpCo(III)Oxazolone8-(amido)methylquinolines researchgate.net
HeteroarylationCp*Rh(III)N-chloro-N-phenyl-cinnamamides8-(indol-3-yl)methyl-quinolines rsc.org

Computational and Theoretical Investigations of 8 Methyl 2 Phenylquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of many-body systems. For quinoline (B57606) derivatives, including 8-Methyl-2-phenylquinoline, DFT calculations offer a reliable framework for predicting various molecular properties. evitachem.comrsc.orgnih.govresearchgate.net

Prediction of Molecular Stability and Reactivity

DFT calculations are employed to predict the stability and reactivity of molecules. evitachem.com By optimizing the molecular geometry, researchers can identify the most stable conformation of this compound. The energies derived from these calculations help in understanding the kinetic stability of the molecule. sci-hub.se A molecule with a large energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is generally more stable and less reactive. sci-hub.se

Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.indergipark.org.tr The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. sci-hub.sedergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular reactivity. sci-hub.sebohrium.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. sci-hub.se These orbitals are critical in predicting how the molecule will interact with other species. bhu.ac.in For similar quinoline derivatives, the electronic clouds in the HOMO and LUMO are often distributed across the quinoline and phenyl groups, respectively. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties for a Quinoline Derivative. nih.gov
CompoundEopt (au)EHOMO (eV)ELUMO (eV)Egap (eV)
Quinoline Derivative-1678.89-6.23-1.994.24

Correlation of Optimized Geometries with Experimental Data

A key validation of computational methods is the comparison of theoretically optimized geometries with experimental data, often obtained from X-ray diffraction studies. acs.org For related quinoline compounds, DFT calculations have shown a good correlation between the calculated bond lengths and angles and the experimental values. acs.orgmdpi.com For instance, in phenyl quinoline-2-carboxylate, a similar structure, the dihedral angle between the quinoline and phenyl rings was calculated using DFT and compared with the crystal structure, showing some differences that can be attributed to intermolecular interactions in the solid state. mdpi.com

Analysis of Chemical Reactivity Descriptors (Molecular Electrostatic Potential, Local Reactivity Descriptors)

Chemical reactivity descriptors provide a quantitative measure of a molecule's reactivity. malayajournal.org The Molecular Electrostatic Potential (MEP) is a valuable descriptor that illustrates the charge distribution within a molecule and helps predict sites for electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP map uses a color scale to denote different potential values, with red indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-poor regions (prone to nucleophilic attack). malayajournal.org

Local reactivity descriptors, such as Fukui functions and local softness, further refine the prediction of reactive sites within the molecule. nih.govpsu.eduarxiv.org These descriptors help in understanding the selectivity of chemical reactions. arxiv.org

Determination of Chemical Potential, Hardness, and Softness Properties

Global reactivity descriptors like chemical potential (μ), hardness (η), and softness (S) are derived from the energies of the HOMO and LUMO. rsc.orgresearchgate.netresearchgate.net

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov

Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, indicating lower reactivity and greater stability. researchgate.net

Softness (S) : Is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. A "soft" molecule is more reactive. sci-hub.sebohrium.com

Table 2: Global Reactivity Descriptors for a Quinoline Derivative. nih.gov
PropertyValue
Global Hardness (η)2.12
Global Softness (σ)0.24
Polarizability (α)52.71
Dipole Moment (μ)3.45

Time-Dependent DFT (TD-DFT) for Spectroscopic Absorption Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. mdpi.comrespectprogram.orgcecam.org By calculating the transition energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of a compound. mdpi.comresearchgate.netchemrxiv.org This method allows for the prediction of the maximum absorption wavelengths (λmax) and provides insights into the nature of the electronic transitions involved. mdpi.com For various quinoline derivatives, TD-DFT calculations have successfully predicted their absorption spectra, showing good agreement with experimental data. rsc.orgresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the atomic level.

Investigation of Ligand-Target Binding Modes with Biological Macromolecules

Molecular docking simulations have been employed to investigate the binding modes of quinoline derivatives with various biological macromolecules. These studies aim to elucidate the specific interactions that govern the ligand-protein recognition process. For instance, in the context of anticancer research, derivatives of this compound have been docked with target proteins to understand their mechanism of action. One such study identified 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one as a potent inhibitor of the TGF-β RII kinase domain, with binding affinities superior to the standard drug, staurosporine. nih.gov

The binding conformation of a ligand within the active site of a protein is crucial for its inhibitory activity. Molecular docking analyses reveal the key amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the docking of quinoline derivatives with the DNA gyrase of Mycobacterium tuberculosis has shown that these compounds can bind effectively within the enzyme's active site, suggesting a potential mechanism for their anti-tubercular activity. nih.gov The binding energy, calculated during docking simulations, provides a quantitative measure of the binding affinity between the ligand and the target. Lower binding energies typically indicate a more stable ligand-protein complex.

The following table summarizes the results of a hypothetical molecular docking study of this compound with a cancer-related protein target, based on findings for similar compounds.

Target ProteinLigandBinding Energy (kcal/mol)Interacting ResiduesInteraction Type
TGF-β RII KinaseThis compound-9.5Lys277, Asp351, Ser388Hydrogen Bond, Hydrophobic
DNA GyraseThis compound-8.9Asp81, Gly77, Arg84Hydrogen Bond, Pi-Alkyl
B-Raf KinaseThis compound-10.2Cys532, Phe583, Trp531Hydrogen Bond, Pi-Pi Stacking

This table is illustrative and based on typical findings for quinoline derivatives.

Prediction of Interactions with Enzymes and Receptors

Molecular docking is a powerful tool for predicting the interactions of small molecules like this compound with specific enzymes and receptors. This predictive capability is essential for identifying potential therapeutic targets and for designing novel drug candidates. By simulating the binding of a ligand to a variety of proteins, researchers can screen for potential biological activities.

For instance, quinoline derivatives have been shown to interact with a range of enzymes, including monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative diseases. nih.gov Docking studies can predict the binding affinity and the specific interactions that contribute to the inhibition of these enzymes. The results of these simulations can guide the synthesis of new derivatives with improved potency and selectivity.

Furthermore, the interaction of quinoline compounds with receptors, such as the serotonin (B10506) receptor, has been investigated using molecular docking. smolecule.com These studies help to explain the pharmacological effects of these compounds and can be used to design new molecules with specific receptor binding profiles. The ability to predict these interactions is a key advantage of computational methods in drug discovery, as it allows for the rational design of molecules with desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are computational and medicinal chemistry approaches used to understand how the chemical structure of a compound influences its biological activity. These studies are crucial for the optimization of lead compounds in drug discovery.

Establishment of Correlations between Chemical Structure and Biological Activity

QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. researchgate.netscispace.com These models are developed using a set of compounds with known activities (the training set) and can then be used to predict the activities of new, untested compounds. researchgate.net For quinoline derivatives, QSAR studies have been conducted to correlate various physicochemical descriptors with their antibacterial, antifungal, and anticancer activities. researchgate.netscispace.comasianpubs.org

The descriptors used in QSAR models can be of different types, including electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters. A typical QSAR equation takes the form:

Biological Activity = c0 + c1descriptor1 + c2descriptor2 + ...

The quality of a QSAR model is assessed by its statistical parameters, such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.gov A high R² value indicates a good fit of the model to the data, while a high Q² value indicates good predictive ability.

The following table presents a hypothetical QSAR model for the antibacterial activity of a series of 2-phenylquinoline (B181262) derivatives.

DescriptorCoefficientDescription
cLogP0.45Lipophilicity
TPSA-0.12Topological Polar Surface Area
MR0.08Molar Refractivity
R² = 0.85, Q² = 0.72

This table is for illustrative purposes and represents a typical QSAR model for quinoline derivatives.

Elucidation of Substituent Effects on Biological Response

SAR studies focus on understanding how different substituents at various positions on a chemical scaffold affect the biological activity. nih.gov For this compound, the methyl group at position 8 and the phenyl group at position 2 are key structural features that can be modified to modulate its biological response.

The methyl group at position 8 can influence the compound's lipophilicity and steric properties. Increased lipophilicity can enhance membrane permeability and, in some cases, lead to improved biological activity. However, the steric bulk of the methyl group can also affect the binding of the molecule to its target protein.

The phenyl group at position 2 offers a site for further substitution. Introducing different functional groups on the phenyl ring can significantly alter the electronic and steric properties of the molecule. For example, electron-withdrawing groups on the phenyl ring have been shown to increase the antiviral activity of some quinoline derivatives. nih.gov Conversely, electron-donating groups may enhance other biological activities. The position of the substituent on the phenyl ring (ortho, meta, or para) can also have a profound impact on the compound's activity. nih.gov

Topological Analyses (Reduced Density Gradient, Electron Localization Function, Localized Orbital Locator)

Topological analyses of the electron density provide a powerful means to understand the nature of chemical bonding and non-covalent interactions within a molecule. These methods are based on the quantum theory of atoms in molecules (QTAIM).

Reduced Density Gradient (RDG) analysis is used to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. researchgate.netresearchgate.net The RDG is a function of the electron density and its first derivative. Plots of the RDG against the sign of the second eigenvalue of the electron density Hessian matrix allow for the identification and classification of these interactions.

Electron Localization Function (ELF) provides a measure of the localization of electrons in a molecule. niscpr.res.inarxiv.org It is useful for identifying regions of space corresponding to chemical bonds, lone pairs, and atomic cores. The topology of the ELF can be analyzed to provide a quantitative description of the chemical bonding in a molecule. canterbury.ac.uk

Localized Orbital Locator (LOL) is another function used to visualize and analyze chemical bonding. researchgate.netrsc.org Like ELF, it is based on the kinetic energy density and provides a clear picture of localized orbitals and bonding patterns.

Investigation of Nonlinear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations focused solely on the nonlinear optical (NLO) properties of this compound. While the broader class of quinoline derivatives has been the subject of numerous studies exploring their potential in NLO applications, dedicated research detailing the first hyperpolarizability (β), dipole moment (μ), and other relevant NLO parameters for this compound is not publicly available.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are standard approaches for predicting the NLO properties of organic molecules. researchgate.net These calculations can provide valuable insights into the relationship between molecular structure and NLO activity, often guiding the synthesis of novel materials for optoelectronics. diva-portal.org For many quinoline derivatives, researchers have calculated parameters such as the HOMO-LUMO energy gap, which is inversely related to the molecular hyperpolarizability, a key indicator of NLO response. researchgate.net

For instance, studies on related compounds like 2-phenylquinoline-8-carboxamides and various substituted quinolines have demonstrated that the introduction of electron-donating and electron-withdrawing groups can significantly influence the NLO properties. acs.orgresearchgate.net Theoretical investigations on other quinoline-based Schiff bases and cocrystals have also been conducted to evaluate their NLO potential. researchgate.netsci-hub.se However, without a specific computational study on this compound, it is not possible to present detailed research findings or data tables for this particular compound.

Future computational studies on this compound would likely involve geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set) to determine its stable conformation. nih.gov Subsequent calculations would then determine the electronic properties, including the dipole moment components, polarizability, and the first hyperpolarizability tensor components. These theoretical values would be crucial for assessing its potential as an NLO material.

Biological Activities and Mechanistic Insights of 8 Methyl 2 Phenylquinoline and Its Analogs

Antimicrobial Efficacy

The core structure of 8-Methyl-2-phenylquinoline has been systematically modified to enhance its antimicrobial properties. These modifications often involve the introduction of various functional groups at different positions of the quinoline (B57606) and phenyl rings, leading to a diverse library of compounds with a broad spectrum of activity.

Analogs of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of different substituents on the quinoline core significantly influences the antibacterial potency. For instance, studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown that structural modifications can lead to compounds with significant inhibitory effects against various bacterial strains. mdpi.com

One analog, this compound-4-carboxylic acid, has been reported to exhibit moderate antibacterial activity, with a Minimum Inhibitory Concentration (MIC) greater than 128 µg/mL against Escherichia coli and Staphylococcus aureus. The presence of a hydroxyl group on the phenyl ring, as seen in 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, has been shown to significantly enhance antibacterial potency compared to non-hydroxylated counterparts. Furthermore, the methyl group at position 8 is thought to improve steric compatibility with bacterial enzyme active sites.

Other 2-phenylquinoline (B181262) derivatives have also been evaluated for their antibacterial action. For example, certain 4-anilino-2-phenylquinoline derivatives have shown cytotoxic activities, with the position of substitution playing a critical role. researchgate.net Hybrid molecules incorporating the 8-hydroxyquinoline (B1678124) moiety have shown promise against both susceptible and drug-resistant strains, with MIC values ranging from 4–16 µg/mL. nih.gov The antibacterial activity of various quinoline derivatives is often attributed to their ability to inhibit essential bacterial processes. nih.gov

Compound/AnalogBacterial StrainMIC (µg/mL)Reference
This compound-4-carboxylic AcidEscherichia coli>128
This compound-4-carboxylic AcidStaphylococcus aureus>128
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64 mdpi.com
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128 mdpi.com
5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid (19)Gram-positive & Gram-negative strains4-16 nih.gov
2-Chloro-8-phenylquinolineEscherichia coli32

In addition to antibacterial effects, this compound analogs have been investigated for their antifungal properties. The quinoline scaffold is a key feature in several compounds exhibiting activity against various fungal pathogens, including yeasts and filamentous fungi. nih.govsmolecule.com

Studies on quinoline derivatives have demonstrated selective antifungal action. For instance, certain 2-methyl-4-phenylquinoline (B8046655) derivatives have shown efficacy against dermatophytes. nih.gov Specifically, a derivative with a C-2 methyl and C-4 phenyl substitution was active against all tested dermatophytic strains with MIC values ranging from 12.5 to 25 µg/mL. nih.gov Analogs based on the 8-hydroxyquinoline structure have also been tested against a panel of Candida species, although some showed low activity with high MIC values. nih.gov

Compound/AnalogFungal StrainMIC (µg/mL)Reference
2-Methyl-4-phenylquinoline (5)Dermatophytic strains12.5-25 nih.gov
2-Chloro-8-phenylquinolineCandida albicans16
Triazole-8-hydroxyquinoline derivativesCandida species31.25-1000 nih.gov

The antimicrobial effects of this compound and its analogs are attributed to several mechanisms at the molecular level. These mechanisms often involve the disruption of vital cellular processes in microorganisms, leading to growth inhibition or cell death.

While the inhibition of cell wall synthesis is a known mechanism for some classes of antibiotics, specific evidence detailing the direct disruption of bacterial cell wall synthesis by this compound or its close analogs is not extensively documented in the available research. However, the broader class of quinoline derivatives has been associated with a wide range of antibacterial actions, and interference with cell envelope integrity remains a plausible, though less characterized, mechanism for some members of this family.

A primary mechanism of action for many quinoline-based antimicrobials is the inhibition of essential bacterial enzymes. smolecule.com DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, are well-established targets for quinolone antibiotics. Analogs of this compound have been shown to follow this mechanistic path. For example, fluorinated quinolines are known inhibitors of bacterial DNA gyrase. The 8-methyl group is believed to enhance the binding of these compounds to the active sites of such enzymes.

Beyond DNA gyrase, other enzymatic systems are also targeted. Derivatives of 2-(2-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid have been found to inhibit enzymes like carbonic anhydrase and protein tyrosine phosphatases. The ability of the quinoline scaffold to chelate metal ions can also contribute to the inhibition of metalloenzymes that are essential for microbial survival.

Another significant mechanism contributing to the antimicrobial activity of 2-phenylquinoline derivatives is their ability to intercalate with DNA. nih.gov The planar structure of the quinoline ring system allows it to insert between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cellular dysfunction and death.

Molecular modeling studies have shown that 2-phenylquinoline-8-carboxamides are effective DNA intercalating agents. nih.gov The presence and position of the phenyl group are critical for this activity; the 2-phenyl isomer, where the phenyl ring can lie coplanar with the quinoline system, binds effectively through intercalation. researchgate.net This mode of binding has been confirmed through various biophysical assays, including DNA melting experiments and topoisomerase I superhelix unwinding assays. nih.gov

Elucidation of Antimicrobial Mechanisms of Action

Anticancer and Antitumor Potential

The quinoline scaffold, particularly the 2-phenylquinoline framework, is a significant motif in the development of anticancer agents. researchgate.netresearchgate.net Derivatives of this compound have been investigated for their potential to combat various cancers, demonstrating activity through several mechanisms of action, including inducing cell cycle arrest and apoptosis, inhibiting angiogenesis, and disrupting cell migration. researchgate.net

Activity against Various Cancer Cell Lines and Tumor Models

Analogs of this compound have demonstrated cytotoxic activity across a broad spectrum of human cancer cell lines. The effectiveness of these compounds often depends on the specific substitutions on the quinoline and phenyl rings.

For instance, certain 4-anilino-2-phenylquinoline derivatives show significant growth inhibition. One such compound, 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline, is particularly active against non-small cell lung cancer (NCI-H226), breast cancer (MDA-MB-231), and CNS cancer (SF-295), with GI50 values of 0.94, 0.04, and <0.01 µM, respectively. nih.gov Other studies have highlighted the antiproliferative potency of various substituted quinolines against cell lines such as A549 (lung carcinoma), HeLa (cervical carcinoma), HT29 (colon adenocarcinoma), Hep3B (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma), with IC50 values ranging from 2 to 50 μg/ml. researchgate.net

A series of 2-phenylquinoline-4-carboxylic acid derivatives also exhibited notable antiproliferative activity. nih.gov One derivative, referred to as D28, showed potent growth inhibition against a panel of ten cancer cell lines, with IC50 values including 1.02 µM for K562 (leukemia), 1.08 µM for U266 (myeloma), 1.11 µM for U937 (lymphoma), 5.66 µM for MCF-7 (breast cancer), and 2.83 µM for A549 (lung cancer). nih.gov Furthermore, an analog identified as C-5635020 demonstrated dose-dependent inhibition of cell proliferation and migration in MDA-MB-231 and MCF-7 breast cancer cells. nih.gov

The table below summarizes the cytotoxic activity of selected 2-phenylquinoline analogs against various cancer cell lines.

Table 1: Anticancer Activity of this compound Analogs

Compound/Analog Cancer Cell Line Cell Line Type Measurement Value Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline NCI-H226 Non-Small Cell Lung Cancer GI₅₀ 0.94 µM nih.gov
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline MDA-MB-231/ATCC Breast Cancer GI₅₀ 0.04 µM nih.gov
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline SF-295 CNS Cancer GI₅₀ <0.01 µM nih.gov
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid A549 Lung Cancer IC₅₀ 4.5 µM
2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid MCF-7 Breast Cancer IC₅₀ 5.2 µM
Substituted Quinoline (Compound 17) A549 Lung Cancer IC₅₀ 2-50 µg/ml researchgate.net
Substituted Quinoline (Compound 17) HeLa Cervical Cancer IC₅₀ 2-50 µg/ml researchgate.net
Substituted Quinoline (Compound 17) HT29 Colon Cancer IC₅₀ 2-50 µg/ml researchgate.net
Substituted Quinoline (Compound 17) Hep3B Liver Cancer IC₅₀ 2-50 µg/ml researchgate.net
Substituted Quinoline (Compound 17) MCF-7 Breast Cancer IC₅₀ 2-50 µg/ml researchgate.net
2-Phenylquinoline Derivative (D28) K562 Leukemia IC₅₀ 1.02 µM nih.gov
2-Phenylquinoline Derivative (D28) A549 Lung Cancer IC₅₀ 2.83 µM nih.gov
2-Phenylquinoline Derivative (D28) MDA-MB-231 Breast Cancer IC₅₀ 4.15 µM nih.gov
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one MDA-MB-231 Breast Cancer - Dose-dependent inhibition nih.gov
8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one MCF-7 Breast Cancer - Dose-dependent inhibition nih.gov

Proposed Mechanistic Pathways in Cancer Biology

The anticancer effects of this compound and its analogs are attributed to several distinct mechanistic pathways, including direct interaction with DNA, inhibition of crucial cellular enzymes, and modulation of metabolic and signaling pathways.

One of the primary proposed mechanisms for the antitumor activity of 2-phenylquinoline derivatives is their ability to function as "minimal" DNA-intercalating agents. nih.govnih.gov This interaction involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. nih.gov For this intercalative binding to occur effectively, it is believed that the phenyl ring must be essentially coplanar with the quinoline ring system. nih.govresearchgate.net Substitution at the 2'-position of the phenyl ring can hinder this coplanarity, leading to a lower DNA binding ability and a loss of intercalative properties. nih.gov Molecular modeling studies have shown that 2-phenylquinoline derivatives can form stable intercalative complexes with DNA, with the phenyl group involved in stacking interactions with the DNA base pairs. nih.gov The energy of this binding correlates with the compound's cytotoxic activity. nih.gov

Analogs of this compound have been shown to inhibit several enzymes that are critical for cancer cell survival and proliferation.

Histone Deacetylase (HDAC) Inhibition : Certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as potent and selective HDAC inhibitors. nih.gov Specifically, a derivative named D28 and its analog D29 showed significant selectivity for HDAC3 over other isoforms like HDAC1, HDAC2, and HDAC6. nih.gov Selective inhibition of HDAC3 is a promising strategy in cancer therapy due to its specific role in tumorigenesis. nih.gov

TGFβ RII Kinase Inhibition : A computational screening identified 8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one as a potent and selective inhibitor of the Transforming growth factor-beta type II receptor (TGFβ RII) kinase. nih.gov This receptor is a valuable therapeutic target in breast cancer. nih.gov The compound was shown to bind to the kinase domain of TGFβ RII, inhibiting its activity and subsequently blocking the p-Smad 2/3 signaling pathway, which is involved in cell proliferation. nih.gov

Other Enzyme Targets : Research indicates that quinoline derivatives can also target other enzymes involved in cancer progression. These include topoisomerases, which regulate DNA topology, and protein kinases, which are central to cellular signaling pathways. Some analogs may also inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer.

The cytotoxic effects of this compound analogs are also linked to their ability to modulate cellular metabolic pathways, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Apoptosis Induction : Studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. For example, the HDAC inhibitor D28 was found to promote apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov Similarly, the TGFβ RII inhibitor C-5635020 increased apoptosis in breast cancer cells. nih.gov

Cell Cycle Arrest : In addition to inducing apoptosis, these compounds can halt the cell cycle, preventing cancer cells from dividing. The derivative D28 was shown to cause cell cycle arrest at the G2/M phase in K562 cells. nih.gov Other quinoline derivatives have been found to induce arrest at the G1 phase. This disruption of the normal cell cycle progression is a key component of their anticancer mechanism.

Antimalarial Activity

Quinoline-based compounds have historically been the cornerstone of antimalarial chemotherapy, and derivatives of this compound continue to be explored for their potential in combating malaria, especially against drug-resistant strains of the parasite. rsc.orgnih.gov The quinoline scaffold is central to the activity of drugs like chloroquine (B1663885) and mefloquine. nih.gov

Research into synthetic quinoline derivatives has shown promising activity against Plasmodium falciparum, the deadliest species of human malaria parasite, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. unesp.brmdpi.com Studies have also demonstrated efficacy in vivo against rodent malaria models, such as Plasmodium berghei. nih.govunesp.br

The mechanism of action for many quinoline antimalarials involves interfering with the parasite's detoxification of heme, which is a toxic byproduct of hemoglobin digestion in the parasite's food vacuole. nih.gov Analogs of 2-phenylquinoline have shown significant potency. For example, a series of 4-methylamino-2-phenylquinoline analogs were synthesized and tested against the RKL-2 strain of P. falciparum. researchgate.net Compounds with morpholine (B109124) and imidazole (B134444) substitutions on the C4 position of the quinoline ring were found to be particularly potent, with one imidazole-substituted analog (7i) showing 90.2% inhibition at a concentration of 100 µg/ml. researchgate.net

Another study on hydrazine (B178648) or hydrazide derivatives of quinoline found them to be highly active against both CQS and CQR strains of P. falciparum, with one compound (1f) demonstrating activity against P. berghei in mice comparable to the reference drug chloroquine. unesp.br Hybrid compounds, which combine the quinoline scaffold with other pharmacophores, have also yielded promising results, often exhibiting activity in the low nanomolar range. mdpi.com

The table below presents the antimalarial activity of selected quinoline derivatives.

Table 2: Antimalarial Activity of this compound Analogs

Compound/Analog Parasite Strain Activity Measurement Value Reference
Hydrazine derivative (1f) P. falciparum (CQ-sensitive & resistant) Selectivity Index (SI) >1000 unesp.br
Hydrazine derivative (1f) P. berghei NK65 (in vivo) Schizonticide action Similar to Chloroquine unesp.br
Quinoline-hybrid (DEQ) P. falciparum 3D7 Activity Nanomolar range rsc.org
Quinoline-pyrimidine hybrid P. falciparum D10 & Dd2 IC₅₀ 0.157 nM mdpi.com
4-((1H-imidazol-1-yl) methyl)-6-chloro-2-phenylquinoline (7i) P. falciparum RKL-2 % Inhibition (at 100 µg/ml) 90.2 ± 0.1 researchgate.net
4-(morpholinomethyl)-2-phenylquinoline (7a) P. falciparum RKL-2 % Inhibition (at 100 µg/ml) 88.0 ± 1.1 researchgate.net
4-(piperidin-1-ylmethyl)-2-phenylquinoline (7d) P. falciparum RKL-2 % Inhibition (at 100 µg/ml) 79.1 ± 1.1 researchgate.net
Chloroquine-sulfadoxine hybrid (75, R=Cl) P. falciparum W2 (CQR) IC₅₀ 0.09 µM nih.gov

Antiviral Activity, e.g., against Zika Virus

The quinoline scaffold is a significant structural motif in the development of antiviral agents, with derivatives showing inhibitory effects against a range of viruses, including Zika Virus (ZIKV). nih.govresearchgate.net ZIKV, a flavivirus primarily transmitted by mosquitoes, has been linked to severe neurological conditions, making the search for effective antivirals a priority. nih.govfrontiersin.org The mechanism of action for antiviral quinolines is not yet fully understood, but it is an active area of research. researchgate.net

Research into andrographolide (B1667393) derivatives, natural products used to treat infections, has explored the addition of quinolinyloxy groups to enhance antiviral efficacy. nih.gov A study involving 14-(8′-quinolyloxy) andrographolide derivatives showed that while the parent compound had potential, its cytotoxicity was a concern. To address this, researchers synthesized 14-(2′-methyl-8′-quinolyloxy) andrographolide derivatives. This modification was predicted to reduce cytotoxicity by introducing steric hindrance that could block side interactions. nih.gov

As anticipated, the 14-(2′-methyl-8′-quinolyloxy) andrographolide derivatives were less cytotoxic than their non-methylated counterparts. nih.gov Specifically, compounds 154a (14β isomer) and 154b (14α isomer) demonstrated reduced cytotoxicity in both SNB-19 and Vero cell lines. nih.gov However, this modification did not lead to an improvement in anti-ZIKV activity compared to the original lead compound. nih.gov This suggests that while the 2'-methyl group on the quinoline ring can mitigate toxicity, other structural modifications are necessary to enhance antiviral potency. nih.gov

The interferon system is a critical part of the body's innate immune response to viral infections. embopress.org ZIKV has been shown to inhibit the production of type-I interferons, a key signaling molecule in this pathway, by targeting components like STAT2 for degradation. embopress.org Some antiviral strategies focus on compounds that can counteract these viral immune evasion mechanisms.

Studies have also investigated 2,8-bis(trifluoromethyl)quinoline (B3046767) analogs for their anti-ZIKV potential, showing improved activity over the antimalarial drug mefloquine, which itself has demonstrated anti-ZIKV properties. researchgate.netnih.govmdpi.com This highlights the broad potential of the quinoline core in developing treatments for emerging viral diseases.

Table 1: Anti-Zika Virus Activity of 14-(2′-methyl-8′-quinolyloxy) Andrographolide Analogs nih.gov

Compound Isomer EC₅₀ (μM) in SNB-19 cells CC₅₀ (μM) in SNB-19 cells Selectivity Index (SI) in SNB-19 cells CC₅₀ (μM) in Vero cells Selectivity Index (SI) in Vero cells
154a 14β 8.5 ± 0.4 78.4 ± 1.0 9.2 55.9 ± 0.2 6.6
154b 14α 16.6 ± 0.3 66.5 ± 1.0 4.0 65.3 ± 0.3 3.9

EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Anti-inflammatory Properties

Quinoline derivatives are recognized for their wide array of pharmacological effects, including significant anti-inflammatory properties. abacademies.orgalliedacademies.org Research has shown that compounds based on the 2-phenylquinoline structure can act as potent anti-inflammatory agents. abacademies.orgnih.gov

One area of investigation is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain. A study on 2-(4-phenylquinoline-2-yl)phenol derivatives identified several compounds with potent COX-2 inhibitory activity. nih.govresearchgate.net For instance, compounds 4h (IC₅₀ 0.026 µM) and 4j (IC₅₀ 0.102 µM) were highlighted as strong inhibitors in an in vitro COX-2 enzyme assay. nih.govresearchgate.net

Further in vitro anti-inflammatory evaluation using the Human Red Blood Cells (HRBC) membrane stabilization assay identified other promising derivatives. nih.govresearchgate.net This assay assesses a compound's ability to protect red blood cell membranes from lysis induced by hypotonic solutions, which is a measure of anti-inflammatory activity. In this model, compounds 4f (IC₅₀ 0.064 µM), 4h (IC₅₀ 0.021 µM), and 4j (IC₅₀ 0.092 µM) demonstrated notable potency. nih.govresearchgate.net

Another research avenue involves synthesizing novel carboxamides from 2-phenylquinoline-4-carbohydrazide. abacademies.orgalliedacademies.org In a study, these new derivatives were tested for anti-inflammatory effects using the carrageenan-induced paw edema test in rats, a standard in vivo model of inflammation. One derivative, compound 5 , which was linked to a nucleoside analogue, showed significant anti-inflammatory activity comparable to the reference drug, diclofenac (B195802) sodium. abacademies.orgalliedacademies.org The development of quinoline-based compounds continues to be a promising strategy for creating new anti-inflammatory therapeutics. ijlpr.comgoogle.com

Table 2: In Vitro Anti-inflammatory and COX-2 Inhibitory Activities of 2-Phenylquinoline Analogs nih.govresearchgate.net

Compound COX-2 Inhibition IC₅₀ (µM) HRBC Membrane Stabilization IC₅₀ (µM)
4f - 0.064
4h 0.026 0.021
4j 0.102 0.092

IC₅₀: Half-maximal inhibitory concentration. HRBC: Human Red Blood Cells.

Enzyme Inhibition Studies, e.g., Cholinesterase

The inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). researchgate.netsemanticscholar.org Phenylquinoline derivatives have emerged as a promising class of cholinesterase inhibitors. researchgate.netnih.gov

In the pursuit of new anti-AD agents, a series of phenyl-quinoline derivatives were designed and evaluated for their inhibitory effects on both AChE and BChE. researchgate.netnih.gov Research has shown that many derivatives exhibit a higher selectivity towards BChE over AChE. researchgate.netnih.gov For example, one study identified analog 7n , which possesses a methoxy (B1213986) group and a 4-bromine substituent, as a highly potent BChE inhibitor, showing a 75-fold improvement in activity compared to the positive control. researchgate.netnih.gov

Another study focusing on a series of 17 novel derivatives found that compound 5b , with a 2-chloro substitution, was the most potent AChE inhibitor (IC₅₀ = 19.74 µM), while compound 5q , with a 4-ethoxy-3-methoxy group, was the best BChE inhibitor (IC₅₀ = 13.49 µM). researchgate.net Kinetic studies revealed that compound 5b acts as a mixed-type inhibitor of AChE. researchgate.net

Further research into different series of phenyl-quinoline derivatives has yielded even more potent inhibitors. Compound 7j showed promising AChE inhibitory activity with an IC₅₀ value of 0.26 µM, and compound 7c was a highly effective BChE inhibitor with an IC₅₀ of 0.08 µM, making it 132 times more potent than the reference standard. researchgate.net Similarly, hybrid molecules incorporating the quinoline scaffold have been explored. A series of isoindolin-1,3-dione-based acetohydrazides produced compound 8a , which was a potent competitive inhibitor of AChE with an IC₅₀ of 0.11 µM. researchgate.net These findings underscore the potential of the 2-phenylquinoline framework in designing potent and selective cholinesterase inhibitors for neurodegenerative diseases. researchgate.netmdpi.com

Table 3: Cholinesterase Inhibitory Activity of Selected 2-Phenylquinoline Analogs researchgate.net

Compound Target Enzyme IC₅₀ (µM) Notes
5b AChE 19.74 ± 0.96 Most potent AChE inhibitor in its series
5q BChE 13.49 ± 0.44 Superior BChE inhibitor in its series
7j AChE 0.26 ± 0.07 Promising AChE inhibitory activity
7c BChE 0.08 ± 0.01 132-fold more potent than positive control
8a AChE 0.11 ± 0.05 Potent competitive inhibitor

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; IC₅₀: Half-maximal inhibitory concentration.

Antioxidant Effects

Quinoline derivatives, including those based on the 2-phenylquinoline structure, have been investigated for their antioxidant properties, which are crucial for counteracting oxidative stress implicated in numerous diseases. researchgate.netnih.gov The antioxidant capacity of these compounds is often evaluated using standard chemical assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.comnih.gov

In one study, a series of novel 2-phenylquinoline analogs derivatized with 1,2,4-triazole (B32235) moieties were synthesized and assessed for their antioxidant potential. researchgate.netnih.gov Six selected compounds from this series were evaluated not only through the DPPH radical scavenging assay but also via a cellular antioxidant assay (CAA), providing insights into their activity in a more biologically relevant context. researchgate.netnih.gov

Another investigation focused on newly synthesized quinoline derivatives, screening their radical scavenging activity using the DPPH method. researchgate.net While all tested compounds showed moderate antioxidant activity, compound 7 was identified as having the strongest activity within its series. researchgate.net

Research on quinoline-2-one derivatives also highlights their potential as antioxidants. ekb.eg A study evaluating H₂O₂ scavenging activity found that a quinolinonyl-glycine derivative, compound 10 , exhibited excellent antioxidant effects with an IC₅₀ of 20.92 µg/mL, surpassing the activity of the standard antioxidant, ascorbic acid. ekb.eg The antioxidant activity in this class of compounds is often attributed to the presence of active groups like hydroxyl (-OH) or amino (-NH₂) groups, which can donate hydrogen atoms to neutralize free radicals. ekb.eg These results confirm that the quinoline scaffold is a valuable template for developing new antioxidant agents. ontosight.ainih.gov

Table 4: Antioxidant Activity of Selected Quinoline Derivatives researchgate.netekb.eg

Compound Assay IC₅₀ (µg/mL) Comparison
Compound 7 DPPH Radical Scavenging - Strongest activity in its series
Compound 10 H₂O₂ Scavenging 20.92 Surpassed activity of ascorbic acid
Ascorbic Acid H₂O₂ Scavenging >20.92 Reference Standard

IC₅₀: Half-maximal inhibitory concentration. DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Other Significant Biological Activities

The biological activities of this compound and its analogs extend to protective effects on vital organs. Research indicates that certain quinoline derivatives possess cerebroprotective and hepatoprotective properties. These protective actions are often linked to the antioxidant capabilities of the compounds, which help mitigate cellular damage caused by oxidative stress. The investigation into these specific protective effects is an emerging area of research for this class of compounds.

The quinoline core is historically significant in the development of antiparasitic drugs, most notably antimalarials like quinine (B1679958) and chloroquine. nih.gov This legacy continues with modern research exploring 2-phenylquinoline derivatives for activity against a range of protozoan parasites, including Plasmodium, Leishmania, and Trypanosoma species. mdpi.comparasite-journal.orgtandfonline.com

Studies on natural alkaloids from the plant Galipea longiflora identified 2-phenylquinoline as having in vitro leishmanicidal activity against promastigotes, with an IC₉₀ value of 100 μg/ml. parasite-journal.org Another related compound, 4-methoxy-2-phenylquinoline, showed slightly better activity with an IC₉₀ of 50 μg/ml. parasite-journal.org Synthetic efforts have built upon these findings to create more potent agents. A broad series of 2-substituted quinolines were developed, leading to an optimized compound with an IC₅₀ value of 0.2 µM against Leishmania donovani. nih.gov

In the context of malaria, a series of 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives were synthesized and evaluated. tandfonline.com Compound 1c from this series was identified as a particularly potent antimalarial candidate against a chloroquine-sensitive strain of Plasmodium falciparum, with a high selectivity index of 97. tandfonline.com

However, not all quinoline-based structures are universally effective against all parasites. A study on 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline (B1680401) 1,4-dioxide derivatives found them to be ineffective against Plasmodium. mdpi.com In contrast, two compounds from this series, compound 5 and compound 8 , demonstrated good activity against Leishmania infantum. mdpi.com This highlights the specificity of structure-activity relationships in targeting different parasites. The antiparasitic potential of 2-phenylquinoline and its analogs remains a fertile ground for drug discovery. mdpi.comnih.govresearchgate.net

Table 5: Antiparasitic Activity of Selected Quinoline Analogs mdpi.comparasite-journal.orgtandfonline.com

Compound/Derivative Target Parasite Activity Metric Value
2-Phenylquinoline Leishmania spp. IC₉₀ 100 µg/ml
4-Methoxy-2-phenylquinoline Leishmania spp. IC₉₀ 50 µg/ml
Compound 1c Plasmodium falciparum Selectivity Index 97
Compound 5 Leishmania infantum - Good Activity
Compound 8 Leishmania infantum - Good Activity

IC₉₀: Concentration for 90% inhibition. Selectivity Index: Ratio of cytotoxic to antiparasitic activity.

Diuretic Effects

While direct studies on the diuretic effects of this compound are not extensively documented, research into related quinoline and quinoxaline derivatives suggests potential diuretic activity within this class of compounds. A predictive study utilizing PASS (Prediction of Activity Spectra for Substances) analysis on derivatives of (2-methyl(phenyl)-6-R-quinolin-4-yl-sulfanyl) carboxylic acids indicated a prognosis for diuretic effects, among other biological activities. indexcopernicus.com This computational screening suggests that the quinoline scaffold is a promising area for the development of new diuretic agents. indexcopernicus.com

Further supporting this, research on 1,2,4-triazoloquinoxaline inhibitors of the kidney urea (B33335) transporter UT-A1 has shown that these compounds can induce a diuretic effect. nih.gov UT-A1 inhibition is a mechanism that leads to a unique salt-sparing diuretic action. nih.gov The synthesis and analysis of numerous analogues, including a metabolically stable 7,8-difluoroquinoxaline derivative, demonstrated marked diuresis in rats. nih.gov Although distinct from this compound, the quinoxaline core is structurally related, and these findings highlight the potential for nitrogen-containing heterocyclic compounds to influence renal function.

It is important to note that the diuretic potential of this compound itself remains to be experimentally verified. However, the available data on analogous structures provide a rationale for further investigation into its diuretic properties.

Antihistamine Properties

The antihistaminic potential of quinoline derivatives has been an area of pharmacological interest. While specific data on this compound is limited, a study on 2-substituted-4-phenylquinoline derivatives explored their effects on the histaminergic (H1) system. researchgate.net This investigation revealed that certain derivatives possess antihistamine properties, alongside other activities like anticholinergic and cardiovascular effects. researchgate.net The study of these 4-phenylquinoline (B1297854) derivatives provides a basis for suggesting that other substituted quinolines, including this compound, could exhibit similar activities. The specific nature and potency of such effects would, however, be dependent on the complete substitution pattern of the quinoline ring.

Anticonvulsant and Antihypertensive Activities of 8-Substituted Quinoline Derivatives

Several studies have highlighted the significant anticonvulsant and antihypertensive potential of 8-substituted quinoline derivatives.

Anticonvulsant Activity:

A series of 8-substituted quinolines were synthesized and evaluated for their anticonvulsant effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet). nih.govresearchgate.netscispace.com Several compounds featuring a 2-hydroxypropyloxyquinoline moiety demonstrated notable anticonvulsant activity. nih.govresearchgate.netscispace.com Specifically, compounds 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline) and 14 (8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline) showed very good anticonvulsant activities. nih.govresearchgate.netscispace.com In a related series, 1 (8-(2'-piperazino-ethanoxy)quinoline) and 2 (8-(2'-imidazolo-ethanoxy)quinoline) were identified as the most active anticonvulsive agents. nih.govresearchgate.netscispace.com

Another study focused on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives and found that 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline (4g) was the most active compound, with a protective index significantly higher than the reference drug carbamazepine. nih.gov The broad-spectrum activity of compound 4g was suggested by its efficacy against seizures induced by pentylenetetrazole, 3-mercaptopropionic acid, and bicuculline, indicating potential mechanisms involving the inhibition of voltage-gated ion channels and modulation of GABAergic activity. nih.gov

Antihypertensive Activity:

The same series of 8-substituted quinolines that showed anticonvulsant properties were also tested for antihypertensive activity. nih.govresearchgate.netscispace.com Compounds 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) , 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline) , and 19 (8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline) exhibited excellent antihypertensive activity. nih.govresearchgate.netscispace.com These compounds were found to significantly antagonize the pressor response induced by adrenaline. nih.govresearchgate.net These findings suggest that the anticonvulsant and antihypertensive effects of these 8-substituted quinolines may be linked to beta-blocking properties, which are dependent on the presence of an aryloxypropanolamine moiety. nih.govresearchgate.netscispace.com

Table of Anticonvulsant and Antihypertensive 8-Substituted Quinoline Derivatives

Compound Number Chemical Name Biological Activity
1 8-(2'-piperazino-ethanoxy)quinoline Anticonvulsant nih.govresearchgate.netscispace.com
2 8-(2'-imidazolo-ethanoxy)quinoline Anticonvulsant nih.govresearchgate.netscispace.com
13 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline Anticonvulsant, Antihypertensive nih.govresearchgate.netscispace.com
14 8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline Anticonvulsant nih.govresearchgate.netscispace.com
19 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline Antihypertensive nih.govresearchgate.netscispace.com
20 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline Anticonvulsant, Antihypertensive nih.govresearchgate.netscispace.com
4g 8-octoxy-5-(4H-1,2,4-triazol-4-yl)quinoline Anticonvulsant nih.gov

Chemical Biology Applications, e.g., Protein Labeling

Quinoline derivatives have emerged as valuable tools in chemical biology, particularly for fluorescent labeling of biomolecules. nih.govresearchgate.net Their rigid and planar structure facilitates interaction with proteins and nucleic acids. researchgate.net

The development of new fluorescent quinoline and quinolone compounds has demonstrated that their light emission properties can be fine-tuned through simple structural modifications. nih.govresearchgate.net This tunability is advantageous for creating a variety of fluorescent tracers. nih.gov Researchers have successfully introduced amine- or click-reactive cross-linking groups into these fluorophores, enabling their covalent attachment to biomolecules such as nucleic acids and proteins. nih.govresearchgate.net The reactivity of these synthesized compounds has been confirmed in reactions with both low molecular weight nucleophiles and more complex biomolecules like click-reactive DNA-oligonucleotides. nih.gov These fluorescently labeled biomolecules are instrumental in a range of analytical applications that require sensitive detection. nih.govresearchgate.net

A specific example of the application of quinoline derivatives in protein labeling involves the genetic incorporation of a quinoline-containing amino acid, Qui, into the chromophore of EGFP (Enhanced Green Fluorescent Protein). acs.org This modification reversed the charge of the chromophore, creating an acid-brightening fluorescent protein (abFP) that exhibits increased fluorescence in acidic environments. acs.org This novel protein is particularly useful for studying acidic organelles and vesicles within cells, where conventional fluorescent proteins are often quenched. acs.org

Furthermore, the reactivity of certain quinoline derivatives makes them suitable for site-specific protein labeling. For instance, the carbonyl chloride group in compounds like 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride allows it to function as a tool for labeling proteins to study their interactions and functions.

Coordination Chemistry and Ligand Applications of 8 Methyl 2 Phenylquinoline

Quinoline (B57606) Derivatives as Versatile Ligands in Organometallic Catalysis

Quinoline and its derivatives are highly important scaffolds in the synthesis of a wide array of compounds, including natural products and pharmacologically active substances. acs.orgtandfonline.com Their utility extends significantly into the realm of coordination chemistry and organometallic catalysis, where they serve as versatile ligands for various transition metals. tandfonline.comcolab.ws The coordination behavior of the quinoline moiety with different transition metals is fundamental to the application of these complexes in diverse fields. colab.ws

The quinoline nucleus can be functionalized in numerous ways, allowing for fine-tuning of the steric and electronic properties of the resulting ligands. tandfonline.com This adaptability makes them valuable in designing catalysts for specific organic transformations. acs.orgfrontiersin.org For instance, functionalized quinoline motifs are used as ligands for transition metal complexes, asymmetric catalysts, and even dyestuffs. tandfonline.com Transition-metal-catalyzed C–H functionalization of the quinoline scaffold itself provides an efficient method for creating a diverse library of substituted quinolines for various applications. acs.org

The nitrogen atom in the quinoline ring provides a key coordination site for metal ions. Depending on the substituents, quinoline derivatives can act as monodentate, bidentate, or even tridentate ligands. google.comnih.gov This chelating ability is crucial for the formation of stable and catalytically active metal complexes with elements such as ruthenium, palladium, nickel, copper, and iridium. nih.govnih.govbohrium.commdpi.comrsc.org These complexes have found considerable use in catalysis, materials science, and medicinal chemistry due to their unique physicochemical properties. colab.ws

Formation and Characterization of Metal Complexes

The formation of metal complexes with 8-methyl-2-phenylquinoline and related structures involves the coordination of the quinoline nitrogen, and potentially other donor atoms from substituents, to a metal center. These complexes are characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis, to determine their structure and composition. researchgate.netacs.org

The stability and structure of metal complexes containing quinoline ligands are heavily influenced by the substituents on the quinoline ring. The introduction of a methyl group at the C8 position and a phenyl group at the C2 position, as in this compound, imparts specific steric and electronic effects that dictate the coordination geometry around the metal center.

For example, studies on related 2-substituted-8-(diphenylphosphanyl)quinoline ligands complexed with palladium(II) have shown that substituents at the 2-position create significant steric hindrance. nih.gov This steric demand forces the square-planar coordination geometry typical for Pd(II) to become highly distorted. nih.gov In a dichloridopalladium(II) complex with a 2-methyl-8-(diphenylphosphanyl)quinoline ligand, the coordination environment is markedly distorted from an ideal plane. nih.gov Similarly, a 2-phenyl substituent causes an even more explicit distortion. nih.gov This illustrates how the 2-phenyl group in this compound would influence the geometry of its metal complexes.

Nickel(II) complexes with quinoline derivatives have been synthesized and characterized, often revealing octahedral or square planar geometries depending on the co-ligands. mdpi.comresearchgate.netnih.gov For instance, novel nickel(II) complexes bearing N,P ligands like 2-methyl-8-(diphenylphosphino)quinoline were synthesized and characterized, with one resulting complex exhibiting a dimeric square pyramidal structure. researchgate.net The magnetic susceptibility values for various Ni(II) mononuclear complexes are typically found to be in the range of 2.96-3.37 B.M., consistent with a high-spin d⁸ configuration in an octahedral environment. researchgate.net The stability of these complexes in solution can be evaluated by molar conductivity measurements. researchgate.net The formation of stable complexes is a prerequisite for their use in catalytic applications.

Table 1: Selected Geometric Parameters for a Dichloridopalladium(II) Complex with a 2-Methyl-Substituted Quinolylphosphane Ligand This table presents data for a related compound, [PdCl₂(PQ^Me^)], to illustrate the structural impact of a methyl group at the 2-position, which provides insight into the potential steric effects in this compound complexes.

ParameterValue
Bond Lengths (Å)
Pd1—P12.2274 (4)
Pd1—N12.1152 (13)
Pd1—Cl12.3619 (4)
Pd1—Cl22.2965 (4)
Bond Angles (°)
N1—Pd1—P182.26 (4)
Cl2—Pd1—Cl197.49 (2)
N1—Pd1—Cl198.41 (4)
P1—Pd1—Cl2171.32 (5)
P1—Pd1—Cl1166.74 (2)
Data adapted from a study on dichlorido[2-methyl-8-(diphenylphosphanyl)quinoline]palladium(II). nih.gov

Schiff bases derived from quinoline precursors are a prominent class of ligands in coordination chemistry. nih.govbendola.com These ligands are typically formed through the condensation reaction of an amino-substituted quinoline, such as 8-aminoquinoline (B160924), with an aldehyde or ketone. bendola.com The resulting imine (azomethine) group provides an additional coordination site, enhancing the chelating ability of the ligand.

Schiff base ligands containing the quinoline moiety can act as bidentate, tridentate, or even polydentate ligands, readily forming stable chelate complexes with a variety of transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). nih.govppj.org.ly The coordination often involves the imine nitrogen and another donor atom from the quinoline scaffold (like the quinoline nitrogen) or from the aldehyde/ketone precursor (like a hydroxyl group). bendola.comnih.gov For example, a Schiff base derived from 8-aminoquinoline and 2-hydroxy-5-nitrobenzaldehyde (B32719) was shown to coordinate with Co(II) and Ni(II) to form octahedral complexes, and with Cu(II) and Zn(II) to form cationic complexes. bendola.com

The complexation process significantly modulates the properties of both the ligand and the metal ion. The formation of these complexes is confirmed through techniques like IR and NMR spectroscopy, where shifts in characteristic bands (e.g., C=N stretching) indicate coordination to the metal center. ppj.org.lybohrium.com The resulting metal complexes often exhibit enhanced biological or catalytic activities compared to the free ligands. nih.gov

Table 2: Characterization of Metal(II) Complexes with a Quinoline Schiff Base Ligand This table shows data for complexes formed between a Schiff base derived from 8-aminoquinoline and various metal ions, illustrating the nature of complexation.

ComplexMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (μ_eff, B.M.)Proposed Geometry
[Co(L)₂(H₂O)₂]10.54.90Octahedral
[Ni(L)₂(H₂O)₂]13.23.15Octahedral
[Cu(L)(H₂O)]CH₃COO40.81.82Square Pyramidal
[Zn(L)(H₂O)]CH₃COO45.1diamagneticSquare Pyramidal
Data adapted from a study on complexes of a Schiff base derived from 8-aminoquinoline and 2-hydroxy-5-nitrobenzaldehyde. bendola.com

Catalytic Applications of Coordination Compounds

Coordination compounds derived from this compound and related ligands are valuable as catalysts in a range of organic reactions. The metal center, activated and stabilized by the quinoline ligand, is the primary site of catalytic activity.

Quinoline-based metal complexes are widely employed as catalysts. colab.ws Ruthenium complexes, in particular, have demonstrated high efficiency in hydrogenation and dehydrogenation reactions. arabjchem.org For example, ruthenium(II) p-cymene (B1678584) complexes with pyridyl-quinoline ligands are effective catalysts for the transfer hydrogenation of ketones to alcohols, achieving quantitative conversion of acetophenone (B1666503) to 1-phenylethanol (B42297) with high turnover frequencies (TOFs). mdpi.com The catalytic performance is influenced by the position of methyl groups on the quinoline ring, highlighting the tunability of these ligand systems. mdpi.com

Similarly, nickel complexes bearing quinoline-based ligands have been used for ethylene (B1197577) oligomerization. researchgate.netacs.org The catalytic activity of these systems can be modulated by the steric and electronic properties of the substituents on the quinoline ligand and by the addition of co-catalysts or auxiliary ligands. acs.org Iridium(III) complexes with 2-phenylquinoline (B181262) ligands have also been developed and investigated for their electrochemical and photophysical properties, which are relevant to photoredox catalysis. rsc.org The synthesis of quinolines can itself be catalyzed by transition metal complexes, such as those of copper, via aerobic double dehydrogenation of alcohols. bohrium.com

Table 3: Catalytic Transfer Hydrogenation of Acetophenone using Ru-p-Cymene Complexes This table shows the catalytic efficiency of related pyridyl-quinoline ruthenium complexes, demonstrating the impact of ligand substitution on catalytic activity.

ComplexConversion (%)Time (min)TOF (h⁻¹)
Complex 1 (8-Mepq ligand)99101600
Complex 5 (4-Mepq ligand)99101600
Complex 2 (6'-Mepq ligand)99120130
Complex 3 (8,6'-Me₂pq ligand)99120130
Data adapted from a study on Pyridine (B92270)–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes. mdpi.com Reaction conditions: acetophenone, 2-propanol, KOiPr, catalyst.

In a catalytic cycle, ligands play a crucial role in stabilizing the metal center in various oxidation states and in modulating the reactivity of intermediates. The quinoline ligand system, through its sigma-donating and pi-accepting capabilities, can stabilize the electron density at the metal center during oxidative addition and reductive elimination steps.

Furthermore, the ligand framework can directly participate in or influence key reaction steps. For instance, in visible-light-mediated reactions, photoactive esters based on a quinoline N-oxide core have been developed. nih.gov Upon photo-induced decomposition, these compounds generate reactive radical intermediates. nih.gov The subsequent reaction pathway involves the addition of this radical to a substrate, followed by oxidation. nih.gov The quinoline-based structure is essential for this photochemical activity and for the generation and stabilization of the key reactive species that drive the transformation. The ability of the coordination sphere to control the environment around the metal center is fundamental to preventing catalyst deactivation and promoting the desired reaction pathway.

Chelating Agent Applications in Diverse Systems

The application of quinoline-based compounds as chelating agents is a field of significant interest, largely centered on the structural motif of 8-hydroxyquinoline (B1678124). The close proximity of the hydroxyl group at the 8-position and the nitrogen atom at the 1-position in 8-hydroxyquinoline creates an effective bidentate coordination site for a wide array of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. nih.govmdpi.com This specific arrangement is pivotal for chelation, and most of the bioactivities and analytical applications of quinoline chelators stem from this 8-hydroxyquinoline core. nih.gov

The compound this compound, lacking the critical hydroxyl group at the 8-position, does not possess the intrinsic chelating ability characteristic of its 8-hydroxy counterparts. The methyl group at this position cannot participate in the formation of stable chelate rings with metal ions in the same manner as a hydroxyl group.

However, the this compound scaffold can be chemically modified to create derivatives with metal-chelating properties. These derivatives are typically designed by introducing functional groups that can act as coordination sites. For example, derivatives such as 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride have been identified as intermediates in the synthesis of more complex molecules, including potential metal-chelating agents. The introduction of moieties like the pyridinyl group can provide additional nitrogen donor atoms, enabling the resulting molecule to form stable complexes with metal ions.

The table below summarizes findings on quinoline derivatives and their chelating properties, illustrating the importance of specific functional groups for this application.

Compound ClassKey Structural Feature for ChelationExamples of Metal Ions ChelatedReference
8-Hydroxyquinolines (8-HQ)Hydroxyl group at C-8 and quinoline nitrogenCu²⁺, Zn²⁺, Fe³⁺, Al³⁺, Mg²⁺, Ni²⁺ nih.govmdpi.com
8-HQ DerivativesThe 8-hydroxyquinoline bidentate moietyWide range of metal ions nih.govresearchgate.net
Functionalized 8-Methyl-2-phenylquinolinesIntroduction of coordinating groups (e.g., pyridinyl)(Potential for various metals)

Applications in Polymer Modification

The incorporation of quinoline derivatives into polymer structures is a strategy employed to develop advanced materials with specific optical, electronic, and thermal properties. While direct applications of this compound in polymer modification are not extensively documented, research on its derivatives highlights the potential of this chemical scaffold in materials science.

Quinoline moieties are explored for their use in organic electronics and photonic devices due to their inherent electronic properties. smolecule.com Functionalized derivatives of this compound can be used as building blocks or additives to impart desirable characteristics to polymer matrices.

Luminescent Polymers: Research has shown that polymer composites containing derivatives like 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride can exhibit enhanced luminescent properties. The incorporation of such quinoline compounds into polymers can lead to materials with increased brightness and greater stability under UV light exposure, which is valuable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov

Polymers with Enhanced Stability: Certain quinoline derivatives can be utilized as monomers in the synthesis of polymers with improved thermal and mechanical properties. For instance, the structural analog 2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid has been identified as a potential building block for polymers with enhanced thermal stability and resistance to environmental degradation.

The table below details research findings on the application of various quinoline derivatives in polymer science.

Application AreaQuinoline Derivative UsedResulting Polymer PropertyReference
Luminescent Polymers8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochlorideIncreased brightness and UV stability
Organic Electronics7-Bromo-4-chloro-8-methyl-2-phenylquinolinePotential for use in electronic and photonic devices smolecule.com
High-Stability Polymers2-(3-Isopropoxyphenyl)-8-methylquinoline-4-carboxylic acidPotential for enhanced thermal stability and mechanical propertiesN/A
General Materials Science6-Methyl-2-phenylquinolin-4-ol (Isomer)Used as a building block for advanced materials a2bchem.com

These examples demonstrate that while this compound is a foundational structure, its true potential in polymer science is realized through chemical modification, creating derivatives tailored for specific high-performance applications.

Catalytic Applications of 8 Methyl 2 Phenylquinoline Derivatives

Organocatalysis in Asymmetric Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant contributions from catalysts and substrates based on the quinoline (B57606) structure. These non-metal catalysts are central to the development of stereoselective synthesis methods.

Asymmetric Transfer Hydrogenation of Quinoline Derivatives

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the synthesis of chiral, non-racemic nitrogen-containing heterocycles from readily available quinoline starting materials. dicp.ac.cn This method typically employs a hydrogen donor, such as Hantzsch ester, to reduce the C=N bond within the quinoline ring. thieme-connect.de The conversion of quinolines to tetrahydroquinolines is a particularly useful application of this method. dicp.ac.cn

The first highly enantioselective hydrogenation of quinolines was achieved using an iridium catalyst with a chiral bisphosphine ligand, where iodine was an essential additive. acs.org Following this, various iridium complexes with chiral phosphorus-containing ligands have demonstrated high efficiency in the hydrogenation of a wide range of 2-alkyl-substituted quinolines. dicp.ac.cn Ruthenium(II) complexes containing tethered diamine ligands have also been successfully used as catalysts for this transformation, particularly in formic acid/triethylamine mixtures. dicp.ac.cn

A notable application of this methodology is the kinetic resolution of axially chiral 8-substituted quinoline derivatives. researchgate.net Through asymmetric transfer hydrogenation of the heteroaromatic ring, two distinct axially chiral skeletons can be obtained simultaneously with high selectivity. researchgate.net This was the first successful use of heteroaromatic ATH for the kinetic resolution of axially chiral biaryls. researchgate.net While early successes focused on 2-alkyl-substituted quinolines, the asymmetric hydrogenation of 2-aryl-substituted variants like 2-phenylquinoline (B181262) was initially less satisfactory in terms of reactivity and enantioselectivity. dicp.ac.cn However, optimization using chiral cationic ruthenium catalysts in solvents like ethanol (B145695) at lower temperatures has led to significant improvements, achieving high yields and enantioselectivities up to 92% for 2-phenylquinoline. pku.edu.cn

Design and Application of Chiral Phosphorus Acids (CPAs) as Organocatalysts

Chiral phosphoric acids (CPAs) have emerged as a highly successful class of Brønsted acid organocatalysts since their independent introduction by Akiyama and Terada in 2004. beilstein-journals.orgnih.gov These catalysts are typically derived from C2-symmetrical scaffolds like BINOL, VAPOL, and SPINOL. beilstein-journals.orgd-nb.info The C2-symmetry is crucial because it overcomes the issue of prototropic tautomerism in the P(=O)OH group, which would otherwise render the phosphorus atom achiral. beilstein-journals.orgnih.gov

The catalytic power of CPAs stems from their bifunctional nature, possessing both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen. beilstein-journals.orgnih.gov This allows them to activate electrophiles, such as the imine functionality in quinolines, facilitating reactions like transfer hydrogenation. merckmillipore.com By introducing bulky substituents at the 3,3'-positions of the BINOL backbone, a well-defined chiral pocket is created, enabling high stereocontrol during the reaction. beilstein-journals.orgnih.gov

The phosphoric acid-catalyzed transfer hydrogenation of quinolines is understood to occur in two steps: initial reduction to a 1,4-dihydroquinoline (B1252258) intermediate, followed by a second reduction to the final chiral 1,2,3,4-tetrahydroquinoline (B108954). nih.gov Both steps involve substrate protonation by the CPA, followed by hydride transfer from a Hantzsch ester. nih.gov Research has shown that linking two CPA units can lead to catalysts with dramatically increased enantioselectivities in the transfer hydrogenation of quinolines, highlighting the importance of catalyst structure and intermolecular interactions. nih.govresearchgate.net

Table 1: Performance of a Bisphosphoric Acid Catalyst in the Transfer Hydrogenation of 2-Phenylquinoline nih.gov

Catalyst Catalyst Loading (mol %) Yield (%) Enantiomeric Excess (ee, %)
PA-5 1 91 87
PA-12 (Mono-acid) 0.25 61 17

This interactive table showcases the superior performance of the singly-linked bisphosphoric acid (PA-5) compared to its monophosphoric analogue (PA-12), especially at low catalyst loadings.

Exploration of Thiophosphorus Acids in Catalysis

In an effort to develop new organocatalysts, researchers have explored C1-symmetrical chiral phosphorus acids where the chirality resides exclusively at the phosphorus atom. beilstein-journals.orgnih.gov Thiophosphorus acids were selected for this purpose due to their suitable acidity and intrinsic chirality, which is maintained regardless of the tautomeric equilibrium between the thiolic and thionic forms. beilstein-journals.orgnih.gov

A series of P-stereogenic thiophosphorus acids were synthesized and evaluated as organocatalysts in the asymmetric transfer hydrogenation of 2-phenylquinoline, using a Hantzsch ester as the reductant. beilstein-journals.orgd-nb.inforesearchgate.net Despite the innovative design aimed at overcoming the need for C2-symmetry found in traditional CPAs, the performance of these novel thiophosphorus acids in this specific test reaction was found to be disappointing. beilstein-journals.orgnih.govd-nb.info The resulting products were obtained with low enantioselectivity. beilstein-journals.org

Although these newly designed thiophosphorus acids were not effective for the asymmetric transfer hydrogenation of 2-phenylquinoline, the synthetic work and structural analysis are considered valuable for guiding the future design of more efficient organocatalysts. beilstein-journals.orgresearchgate.net

Halogen Bond Donors for Substrate Activation in Organocatalysis

Halogen bonding, a noncovalent interaction between a halogen atom (Lewis acid) and an electron donor (Lewis base), has recently been applied to organocatalysis. thieme-connect.denih.gov This interaction is analogous to hydrogen bonding and can be used to activate electrophilic substrates. nih.gov

In the context of quinoline chemistry, researchers discovered that highly fluorinated iodoalkanes can act as effective catalysts for the transfer hydrogenation of 2-substituted quinolines, such as 2-phenylquinoline, using a Hantzsch ester. thieme-connect.denih.gov The catalytic activity is attributed to the formation of a halogen bond between the iodine atom of the perfluoroalkane and the sp2-hybridized nitrogen atom of the quinoline. thieme-connect.de This interaction activates the C=N bond, making it more susceptible to hydride addition from the Hantzsch ester. thieme-connect.de

Studies revealed that organic iodides were more reactive catalysts than the corresponding bromides, and the product yield generally increased with the length of the perfluorinated carbon chain. nih.gov The effectiveness of these catalysts demonstrates that halogen bonding is a viable strategy for electrophile activation in organocatalysis. thieme-connect.denih.gov

Table 2: Effect of Halogen Bond Donors on the Transfer Hydrogenation of 2-Phenylquinoline thieme-connect.de

Catalyst (10 mol%) Reaction Time (h) Yield (%)
None 96 < 5
C6F13Br 96 21
C6F13I 24 74
C8F17I 24 81

This interactive table summarizes the catalytic effect of various haloperfluoroalkanes on the reduction of 2-phenylquinoline, highlighting the superiority of iodides over bromides.

Metal-Catalyzed Reactions Incorporating Quinoline Scaffolds

The quinoline motif is a prominent directing group in transition metal-catalyzed reactions, enabling the selective functionalization of otherwise inert C-H bonds. Rhodium-based catalysts have been particularly significant in this area. researchgate.net

Rhodium-Based Catalysts for Regioselective C-H Activation

Rhodium catalysts have been extensively used for the C-H bond activation and functionalization of quinolines. researchgate.net Research on 8-methylquinoline (B175542) has revealed that rhodium can promote C-H activation at two distinct sites: the sp³ C-H bonds of the 8-methyl group and the sp² C-H bonds of the quinoline's heterocyclic ring.

sp³ C-H Activation: Rhodium(III) and Cobalt(III) catalysts have been shown to effectively catalyze the regio- and stereoselective allylation of the benzylic C-H bond in 8-methylquinolines. snnu.edu.cn In a model reaction, the coupling of 8-methylquinoline with a perfluoroalkyl olefin was achieved using a [Cp*RhCl2]2 catalyst system. snnu.edu.cn This transformation proceeds under mild, redox-neutral conditions to produce a range of sp³ C-H allylated products with good regioselectivity and stereoselectivity, favoring the (Z)-alkenyl fluoride (B91410) isomers. snnu.edu.cn Mechanistic studies, including H/D exchange experiments, suggested that the C-H activation step is irreversible. snnu.edu.cn

Table 3: Rh(III)-Catalyzed Allylation of 8-Methylquinoline snnu.edu.cn

Catalyst System Additive Solvent Yield (%)
[CpCo(CO)I2] None TFE 0
[CpCo(CO)I2] AgNTf2 TFE 21
[CpRhCl2]2 AgSbF6 TFE 91

This interactive table compares the efficacy of different catalyst systems for the sp³ C-H allylation of 8-methylquinoline, showing the superior performance of the Rh(III) catalyst.

sp² C-H Activation: Studies on the C-H bond activation of various methylquinolines by a square-planar rhodium(I) complex, RhH{κ3-P,O,P-[xant(PiPr2)2]}, have shown that the position of activation on the quinoline ring is influenced by the location of the methyl substituent. nih.gov For 8-methylquinoline, the reaction with the rhodium(I) complex at 80 °C results in a mixture of products arising from C-H activation at both the 2- and 4-positions of the quinoline ring. nih.gov This indicates a preference for activating the heteroaromatic ring over the carbocyclic ring, but with reduced regioselectivity compared to other methylquinoline isomers. nih.gov

Palladium Catalysts in Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgnih.gov The significance of these transformations was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-couplings. wikipedia.org These reactions typically follow a catalytic cycle involving a Pd(0)/Pd(II) interchange. yonedalabs.com Key steps include the oxidative addition of an organic halide to the Pd(0) complex, transmetalation (in the case of Suzuki or similar reactions) or migratory insertion (in Heck reactions), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. yonedalabs.comdiva-portal.org

The performance and outcome of these coupling reactions are profoundly influenced by the ligands coordinated to the palladium center. Ligands, such as bulky and electron-rich phosphines, N-heterocyclic carbenes (NHCs), or chelating N-donor molecules, stabilize the palladium catalyst, modulate its reactivity, and influence the selectivity of the reaction. nih.govmdpi.com Quinoline derivatives, incorporating a nitrogen atom within a rigid aromatic framework, have emerged as important structural motifs and effective ligands in catalysis. chim.itmdpi.com The 8-methylquinoline scaffold, in particular, can act as a directing group, facilitating regioselective C-H functionalization at the methyl group or at specific positions on the quinoline ring.

Recent research has highlighted the utility of the 8-methylquinoline core in directing palladium-catalyzed C-H activation and subsequent coupling reactions. These methods offer an atom-economical approach to elaborate the quinoline structure without the need for pre-functionalized starting materials.

A notable application is the direct and regioselective α-ketoesterification of 8-methylquinoline derivatives with α-ketoacids. nih.gov This palladium-catalyzed dehydrogenative coupling reaction proceeds efficiently at a mild temperature and is compatible with air, producing a variety of α-ketoesters in good yields. nih.gov A key advantage of this protocol is its scalability; the reaction can be performed on a gram scale using as little as 1 mol % of the palladium catalyst, demonstrating its potential for larger-scale synthetic applications. nih.gov

Another significant advancement is the C8-selective C–H arylation of quinoline N-oxides. acs.org By employing a palladium catalyst, various 2-substituted quinoline N-oxides can be cleanly arylated at the C8 position. acs.org For instance, when 2-methylquinoline (B7769805) N-oxide is used as the substrate, the reaction selectively yields the 8-arylated product without any competing arylation at the α-position of the methyl group. acs.org This methodology is robust and can be conducted on a gram scale. A practical one-pot protocol has also been developed, starting from quinoline itself, which undergoes N-oxidation followed by the palladium-catalyzed C8-arylation under microwave irradiation. acs.org

The tables below summarize the findings for these palladium-catalyzed coupling reactions involving 8-methylquinoline derivatives.

Table 1: Palladium-Catalyzed Direct α-Ketoesterification of 8-Methylquinoline Derivatives nih.gov

Entry8-Methylquinoline Derivativeα-KetoacidCatalystYield (%)
18-MethylquinolinePhenylglyoxylic acidPd(OAc)₂85
28-Methylquinoline2-Oxo-2-(p-tolyl)acetic acidPd(OAc)₂82
38-Methylquinoline2-(4-Methoxyphenyl)-2-oxoacetic acidPd(OAc)₂88
42,8-DimethylquinolinePhenylglyoxylic acidPd(OAc)₂75

Reaction Conditions: Conducted at a mild temperature, compatible with air.

Table 2: Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides acs.org

EntrySubstrateArylating AgentCatalystProductYield (%)
1Quinoline N-oxide4-BromoiodobenzenePd(OAc)₂8-Phenylquinoline (B8574275) N-oxide82
22-Methylquinoline N-oxideIodobenzenePd(OAc)₂2-Methyl-8-phenylquinoline N-oxide85
32-Phenylquinoline N-oxideIodobenzenePd(OAc)₂2,8-Diphenylquinoline N-oxide91
4Quinoline (One-Pot)4-BromoiodobenzenePd(OAc)₂8-(4-Bromophenyl)quinoline75

Reaction Conditions: Reactions typically carried out for 16 hours (conventional heating) or 50 minutes (microwave irradiation).

These examples demonstrate the effectiveness of using the inherent structural features of 8-methyl-2-phenylquinoline and its analogs to direct powerful palladium-catalyzed C-C bond-forming reactions, providing efficient routes to complex, functionalized quinoline molecules.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 2-phenylquinoline are integral to the advancement of OLED technology, where they are frequently employed in the emissive layer (EML) to generate light. smolecule.com Their derivatives, particularly as ligands in organometallic complexes, have proven to be exceptional phosphorescent emitters, enabling OLEDs to achieve high efficiencies by harvesting both singlet and triplet excitons. mdpi.comgoogle.com

The this compound scaffold is a key component in designing phosphorescent dopants, which are dispersed within a host material in the OLED's emissive layer. google.com Iridium(III) complexes incorporating methylated 2-phenylquinoline ligands have been developed as highly efficient red phosphorescent emitters. ossila.comresearchgate.net For instance, the complex Ir(dmpq)₂(acac), where 'dmpq' represents a dimethylphenyl)quinoline ligand, is noted for its use as a red dopant. ossila.com The methylation of the phenylquinoline ligand is believed to contribute to the high efficiency of these dopants. ossila.com

Similarly, iridium complexes with 2-phenylquinoline, such as tris(2-phenylquinoline-C2,N′)iridium(III) (Ir(2-phq)₃), have been successfully used as yellow phosphorescent dopants in white OLEDs (WOLEDs). aip.org Zinc complexes containing 2-Methyl-8-quinolinol have also been investigated as the emissive material itself, demonstrating green light emission when doped into a host layer. ijcce.ac.ir These examples underscore the versatility of the phenylquinoline structure in creating emitters across the visible spectrum.

Emitter TypeCompound/ComplexRoleEmitted Color
Phosphorescent DopantIridium(III) bis(2-(3,5-dimethylphenyl)quinoline-C2,N')(acetylacetonato) (Ir(dmpq)₂(acac))DopantRed
Phosphorescent Dopanttris(2-phenylquinoline-C2,N′)iridium(III) (Ir(2-phq)₃)DopantYellow
Emissive MaterialZinc(II) complex with 2-Methyl-8-quinolinolEmitterGreen

A primary advantage of using this compound derivatives in OLEDs is the significant enhancement of light emission efficiency. The methylation of the 2-phenylquinoline ligand in iridium complexes has been shown to result in higher quantum efficiencies compared to their unmethylated counterparts. ossila.com

Research on white OLEDs employing tris(2-phenylquinoline)iridium(III) as a dopant has demonstrated remarkable performance metrics. In one study, a device with a carefully designed structure featuring blue and yellow emissive layers achieved a maximum current efficiency of 33.1 cd/A and a power efficiency of 12.3 lm/W. aip.org Another report on solution-processable PhOLEDs using a 2,4-diphenylquinoline-based iridium complex noted a high luminance efficiency of 26.9 cd/A, which corresponds to an external quantum efficiency (EQE) of 14.2%. case.edu These findings highlight the critical role of the phenylquinoline framework in developing highly efficient OLEDs. aip.orgcase.edu

In addition to efficiency, derivatives of this compound contribute to improved brightness and color purity in OLEDs. Devices incorporating these materials have achieved luminances exceeding 20,000 cd/m². aip.org High brightness is a crucial factor for display and lighting applications.

Color purity is determined by the narrowness of the emission spectrum. frontiersin.orgresearchgate.net Iridium complexes with 2-methyldibenzo[f,h]quinoxaline (B1321052) ligands have been used to create reddish-orange OLEDs with excellent color coordinates (CIE of 0.628, 0.372) and minimal color shift with increasing brightness. acs.org Furthermore, by carefully structuring the emissive layers and using quinoline-based materials, it is possible to fabricate white OLEDs with high color stability across a range of operating voltages. aip.orgnih.gov For instance, one WOLED device showed only a slight variation in CIE coordinates from (0.34, 0.37) to (0.33, 0.37) as the voltage increased from 5V to 12V. aip.org

Device TypeKey MaterialMax. EfficiencyMax. LuminanceColor Purity (CIE 1931)
White OLEDtris(2-phenylquinoline-C2,N′)iridium(III)33.1 cd/A>20,000 cd/m²(0.33, 0.37)
Reddish-Orange OLEDbis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate)iridium(III)32.87 cd/A12,836 cd/m²(0.627, 0.372)
Solution-Processable OLED(DPQ)₂Ir(pic-N-O)26.9 cd/A-(0.600, 0.397)

The photophysical properties of this compound derivatives are central to their success in OLEDs. A high photoluminescence quantum yield (PLQY) is essential for efficient light emission. Studies on various quinoline derivatives have reported high fluorescence quantum yields, with some reaching up to 64%. researchgate.net For phosphorescent materials, iridium(III) and platinum(II) complexes with phenylquinoline-type ligands are of particular interest. rsc.orgacs.org Dendrimers cored with iridium(III) complexes featuring 2-phenylpyridine (B120327) ligands have demonstrated excellent solution PLQYs, ranging from 80% to 90%. uq.edu.au

The exciton (B1674681) lifetime is another critical parameter. For phosphorescent emitters, a short lifetime is desirable as it corresponds to a large radiative decay rate, which helps to minimize non-radiative losses and improve device efficiency and stability. researchgate.net Platinum(II) complexes with phenylquinoline-type ligands have been reported with phosphorescence lifetimes in the range of hundreds of nanoseconds, supporting their origin from a triplet emissive state. acs.org Some quinoline derivatives have shown promisingly long fluorescence lifetimes, such as 7.35 ns, which is beneficial for certain applications. researchgate.net

Photovoltaic Cells and Organic Photodetectors

The utility of the this compound structure extends beyond light emission to light absorption and charge transport, making it relevant for photovoltaic cells and organic photodetectors. researchgate.net In these devices, materials must efficiently absorb light, separate charges (excitons), and transport electrons and holes to their respective electrodes.

Phenylquinoline derivatives have been effectively used as an interfacial layer (IL) in organic photovoltaic (OPV) devices. researchgate.net In one notable study, a solution-processed IL based on a phenylquinoline derivative was applied on top of the gold electrode in a PTB7:PC71BM-based OPV. This integration led to a dramatic increase in power conversion efficiency (PCE), from 4.75% for the control device to 7.63%. researchgate.net The improvement was attributed to the phenylquinoline derivative's ability to lower the work function of the electrode, thereby facilitating more efficient electron extraction. researchgate.net Other research has also shown that incorporating phenyl or quinoline-based compounds as additives or as part of the dye in solar cells can enhance performance by improving molecular ordering and light absorption. nih.govresearchgate.net

Integration in Organic Electronics Architectures

The favorable electronic properties of this compound derivatives allow for their integration into various organic electronic architectures beyond just the active layer of a device. smolecule.com Their tunable energy levels make them excellent candidates for charge transport and interfacial layers.

For example, phenylquinoline derivatives have been used as an efficient interfacial layer to improve charge injection in n-channel organic thin-film transistors (OTFTs). researchgate.net When applied to the gold source/drain electrodes, these molecules were shown to enhance the mobility of the organic semiconductor by over 200%. researchgate.net In the context of OLEDs, 8-hydroxyquinoline (B1678124) derivatives are well-known for their role as electron transport materials, complementing their function as emitters. researchgate.netnih.gov The ability to synthesize a wide array of derivatives from the basic this compound structure allows for fine-tuning of electronic properties to meet the specific requirements of different layers within a complex device architecture, such as hole-injection, hole-transport, host, and electron-transport layers. researchgate.netspiedigitallibrary.org

Materials Science and Optoelectronic Applications of 8 Methyl 2 Phenylquinoline

The unique molecular architecture of 8-Methyl-2-phenylquinoline, characterized by a fused aromatic quinoline (B57606) core with a phenyl substituent, imparts valuable photophysical and electronic properties. These characteristics make it and its derivatives promising candidates for advanced applications in materials science, particularly in the development of photosensors, fluorescent polymers, and components for next-generation solar cells.

Analytical Methods and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the characterization of molecular structures. For 8-Methyl-2-phenylquinoline, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to provide unambiguous structural evidence.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons on both the quinoline (B57606) and phenyl rings, as well as a characteristic singlet for the methyl group. dut.ac.za Experimental data recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer reveals multiplets for the phenyl group protons and distinct doublets and multiplets for the protons on the quinoline core. dut.ac.za The methyl group at the C-8 position gives rise to a singlet at approximately 2.90 ppm. dut.ac.za Protons on the phenyl ring typically appear in the range of 7.36-7.59 ppm and 8.22-8.29 ppm. dut.ac.za The protons of the quinoline ring system are observed at chemical shifts between 7.36 and 8.17 ppm. dut.ac.za

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
8.29-8.22 m - 2H, Phenyl
8.17 d 8.5 1H, Quinoline
7.89 d 8.5 1H, Quinoline
7.66-7.63 m - 1H, Quinoline
7.59-7.50 m - 3H, Phenyl
7.48-7.36 m - 2H, Quinoline/Phenyl
2.90 s - 3H, -CH₃

Data sourced from Le, T. et al. dut.ac.za

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes the carbons of the quinoline and phenyl rings, and the methyl carbon. The spectrum, recorded at 125 MHz in CDCl₃, shows 16 distinct signals corresponding to the 16 carbon atoms of the molecule. dut.ac.za The methyl carbon appears at a characteristic upfield shift of 17.8 ppm. dut.ac.za The aromatic and heterocyclic carbons resonate in the downfield region, typically between 118.1 and 155.5 ppm. dut.ac.za

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ) ppm Assignment
155.5 C-2 (Quinoline)
147.1 C-8a (Quinoline)
139.8 C-1' (Phenyl)
137.6 C-4 (Quinoline)
136.9 C-8 (Quinoline)
129.6 C-4' (Phenyl)
129.1 C-5 (Quinoline)
128.7 C-2', C-6' (Phenyl)
127.4 C-3', C-5' (Phenyl)
127.1 C-6 (Quinoline)
126.0 C-4a (Quinoline)
125.4 C-7 (Quinoline)
118.1 C-3 (Quinoline)
17.8 -CH₃

Data sourced from Le, T. et al. dut.ac.za

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond stretching within the aromatic rings, and C-H bending vibrations. rsc.org

Key vibrational frequencies help confirm the presence of the quinoline and phenyl moieties. Aromatic C=C and C=N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. rsc.org For this compound, notable peaks appear at 1586, 1569, and 1526 cm⁻¹. rsc.org The region between 900 and 650 cm⁻¹ contains bands related to C-H out-of-plane bending, which are diagnostic for the substitution pattern of the aromatic rings. rsc.org

Interactive Data Table: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
1586 m Aromatic C=C/C=N Stretch
1569 s Aromatic C=C/C=N Stretch
1526 s Aromatic C=C/C=N Stretch
1495 m Aromatic C=C Stretch
1365 s C-H Bending (Methyl)
859 m C-H Out-of-plane Bending
775 m C-H Out-of-plane Bending
748 s C-H Out-of-plane Bending
688 s C-H Out-of-plane Bending

Data sourced from Chen, F. et al. rsc.org (s = strong, m = medium)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃N), the calculated molecular weight is approximately 219.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 219.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. The synthesis of this compound has been confirmed using HRMS, which verifies the exact mass and, by extension, the molecular formula of the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about electronic transitions within the molecule. The quinoline ring system is a chromophore that exhibits characteristic π → π* transitions. The extended conjugation provided by the phenyl group at the C-2 position is expected to influence the absorption maxima (λ_max). While specific experimental UV-Vis spectra for this compound are not detailed in the surveyed literature, related 2-phenylquinoline (B181262) derivatives typically show strong absorption bands in the UV region, often between 250-350 nm.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the structure of this compound by yielding exact bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. However, a search of the crystallographic literature indicates that the single crystal X-ray structure of this compound has not yet been reported.

Vibrational Spectroscopy, e.g., FT-Raman

Fourier-Transform Raman (FT-Raman) spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves scattering of monochromatic light from a laser, and the resulting spectrum provides information about molecular vibrations. FT-Raman is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The aromatic rings of this compound would be expected to produce strong Raman signals. There is currently no specific FT-Raman spectral data available for this compound in the reviewed scientific literature.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions that synthesize this compound and for preliminary purity checks. rsc.orgdut.ac.za The technique involves spotting the compound onto a plate coated with a stationary phase, typically silica gel. bath.ac.ukamazonaws.com The plate is then developed in a sealed chamber with a suitable mobile phase, allowing components to separate based on their differential affinities for the stationary and mobile phases.

In the analysis of this compound, reaction monitoring is frequently performed using pre-coated silica gel plates (e.g., silica gel 60 F254). bath.ac.ukamazonaws.comrsc.org Visualization of the separated spots is commonly achieved under UV light (254 nm or 365 nm), which is effective for aromatic compounds like quinolines. bath.ac.ukrsc.org For a mobile phase system of n-hexane:EtOAc (20:1), this compound has a reported Rf value of 0.39. rsc.org

Column Chromatography

For the isolation and purification of larger quantities of this compound, column chromatography is the preferred method. dut.ac.zabath.ac.uk This technique operates on the same principles as TLC but on a preparative scale, utilizing a glass column packed with a stationary phase like silica gel (e.g., 230–400 mesh). amazonaws.comrsc.orgamazonaws.com

The crude product is loaded onto the column and eluted with a solvent system, often referred to as the mobile phase. The components of the mixture travel through the column at different rates, enabling their separation. In a documented purification, this compound was successfully isolated as a yellow solid using flash column chromatography with a mobile phase of n-hexane:EtOAc in a 20:1 ratio. rsc.org Other purification procedures for related derivatives have also employed column chromatography, highlighting its versatility. amazonaws.comgoogle.comgoogleapis.com

Other Characterization Techniques

Beyond chromatography, a suite of other analytical methods is crucial for the comprehensive characterization of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound, providing experimental confirmation of its empirical and molecular formula. For this compound, the analysis would focus on the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). This is often performed by a dedicated microanalysis service. core.ac.uk The experimentally determined percentages are then compared with the theoretically calculated values to verify the compound's purity and identity.

The molecular formula for this compound is C₁₆H₁₃N, with a molecular weight of 219.28 g/mol . The theoretical elemental composition is detailed in the table below.

ElementSymbolAtomic WeightNumber of AtomsTotal WeightMass Percentage (%)
CarbonC12.01116192.17687.64
HydrogenH1.0081313.1045.98
NitrogenN14.007114.0076.39

pH-Metric Stability Constant Measurements for Complexes

When this compound acts as a ligand to form complexes with metal ions, pH-metric titration is a vital technique to determine the stability of these complexes in solution. pramanaresearch.org This method, often employing the Calvin-Bjerrum titration technique as modified by Irving and Rossotti, allows for the calculation of proton-ligand (pK) and metal-ligand (log K) stability constants. ijarsct.co.injocpr.comddugu.ac.in

The procedure involves a series of titrations of the ligand with a standard base in the absence and presence of the metal ion. ddugu.ac.in By plotting the pH of the solution against the volume of titrant added, three curves are typically generated: one for the free acid, one for the acid plus ligand, and one for the acid, ligand, and metal ion. jocpr.comddugu.ac.in The deviation between these curves provides information about the formation of the complex. jocpr.com The horizontal difference between the curves is used to calculate the formation number (n̄), which is then used to determine the stability constants. ijarsct.co.in The method is suitable for studying complex equilibria and is widely used due to its accuracy and the fact that it does not disturb the equilibrium being measured. ddugu.ac.indalalinstitute.com

Calorimetric Titration for Interaction Studies

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to study the thermodynamics of binding interactions between molecules in solution. springernature.comnih.gov It is considered a gold-standard method in pharmaceutical research for characterizing the binding of small molecules, like this compound, to larger macromolecules such as proteins or DNA. nih.govtainstruments.com

In a single ITC experiment, a complete thermodynamic profile of the binding interaction can be obtained. springernature.com The technique directly measures the heat released or absorbed during the binding event as one component is titrated into the other. tainstruments.comnews-medical.net This allows for the simultaneous determination of the binding constant (Ka), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). springernature.comnih.gov From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. This comprehensive thermodynamic data provides deep insights into the driving forces behind the molecular recognition process. nih.govnews-medical.net

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has a rich history, with classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses being foundational. However, the future of synthesizing 8-Methyl-2-phenylquinoline and its analogs lies in the development of more efficient, selective, and sustainable methods.

One of the most promising future directions is the continued development and application of transition-metal-catalyzed C-H activation . This powerful strategy allows for the direct functionalization of the quinoline core, bypassing the need for pre-functionalized starting materials. For this compound, this could mean the selective introduction of new functional groups at various positions on the quinoline or phenyl rings, leading to a diverse library of derivatives with potentially enhanced properties. The chelating ability of the nitrogen atom in the quinoline ring can facilitate regioselective C-H functionalization, a key area for future exploration.

Photocatalysis is another rapidly emerging field that holds immense potential for the synthesis of 2-phenylquinolines. Visible-light-mediated reactions offer a greener alternative to traditional thermal methods, often proceeding under mild conditions with high efficiency. Future research will likely focus on developing novel photocatalytic systems for the construction of the 2-phenylquinoline (B181262) scaffold and for its subsequent derivatization.

Furthermore, the integration of flow chemistry into the synthesis of quinoline derivatives is a significant step towards more scalable and safer production. Continuous-flow reactors offer precise control over reaction parameters, leading to improved yields and purity. The application of flow chemistry to the synthesis of this compound could enable its production on a larger scale, facilitating more extensive biological and materials science investigations.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Transition-Metal-Catalyzed C-H Activation Direct and regioselective functionalization, increased molecular complexity, atom economy.
Photocatalysis Mild reaction conditions, use of visible light as a renewable energy source, green chemistry.
Flow Chemistry Enhanced safety and scalability, precise reaction control, improved yields and purity.

Exploration of Novel Biological Activities and Therapeutic Applications

The 2-phenylquinoline scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities. Future research on this compound will undoubtedly focus on uncovering new therapeutic applications.

Building on the known anticancer properties of some 2-arylquinoline derivatives, a key avenue of exploration will be the systematic evaluation of this compound and its analogs against a broader panel of cancer cell lines. Studies have shown that certain substituted 2-phenylquinolines display selective cytotoxicity against specific cancer types, such as prostate and cervical cancer. rsc.org Future work could involve elucidating the mechanism of action, which may involve targeting G-quadruplexes or inhibiting key enzymes like histone deacetylases. nih.govfrontiersin.org

The recent discovery of 2-phenylquinolines with broad-spectrum anti-coronavirus activity opens up an exciting new therapeutic area. acs.org Researchers have identified 2-phenylquinoline derivatives that show potent activity against SARS-CoV-2 and other human coronaviruses, with some compounds targeting the viral helicase. acs.org This provides a strong rationale for screening this compound and its derivatives for antiviral activity against a range of viruses.

Beyond cancer and viral infections, the diverse biological activities of quinoline derivatives suggest that this compound could be a promising scaffold for developing agents against other diseases. nih.gov These could include neurodegenerative diseases, where the related 8-hydroxyquinoline (B1678124) scaffold has shown promise, as well as parasitic and bacterial infections. nih.gov

Integration of Advanced Computational Modeling in Rational Design

The future of drug discovery and materials science is inextricably linked to the power of computational modeling. For this compound, in silico approaches will be instrumental in guiding the design of new derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) studies will play a crucial role in identifying the key structural features of this compound that are responsible for its biological activity. By developing robust 2D and 3D-QSAR models, researchers can predict the activity of virtual compounds before their synthesis, thereby saving time and resources. nih.govmdpi.com These models can help in understanding how modifications to the methyl or phenyl groups, or the introduction of new substituents, will impact the therapeutic efficacy.

Molecular docking simulations will provide insights into the binding interactions of this compound derivatives with their biological targets at the atomic level. This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, docking studies can be used to predict how this compound analogs bind to the active site of a viral enzyme or a cancer-related protein. nih.gov

The combination of QSAR and molecular docking, along with other computational tools like molecular dynamics simulations, will enable a more rational and efficient approach to the design of next-generation therapeutic agents based on the this compound scaffold. scielo.org.mx

Computational TechniqueApplication in this compound Research
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity, identifying key structural features for activity.
Molecular Docking Elucidating binding modes with biological targets, guiding the design of more potent inhibitors.
Molecular Dynamics (MD) Simulations Studying the dynamic behavior of ligand-protein complexes, assessing binding stability.

Design and Synthesis of this compound for Advanced Functional Materials

While the biological applications of quinolines are well-documented, their potential in materials science is a rapidly growing area of research. The unique photophysical properties of the quinoline ring system make it an attractive building block for advanced functional materials.

A particularly promising application is in the field of Organic Light-Emitting Diodes (OLEDs) . Derivatives of 8-hydroxyquinoline are widely used as electron carriers and emissive materials in OLEDs. nih.govscispace.com The introduction of a phenyl group at the 2-position and a methyl group at the 8-position in this compound could modulate the electronic and photophysical properties, potentially leading to new materials with improved performance in OLED devices. Future research will involve the synthesis of this compound derivatives and the characterization of their luminescence and charge-transport properties. ijcce.ac.ir

The development of organic semiconductors is another exciting frontier. The extended π-conjugated system of this compound suggests that it could be a valuable component in organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells. mdpi.com By strategically modifying the molecular structure, it may be possible to tune the energy levels and charge-carrier mobility to suit specific applications.

Furthermore, the fluorescent properties of quinoline derivatives make them suitable for use as chemosensors . nih.gov Future work could explore the design of this compound-based sensors for the detection of metal ions or other analytes of environmental or biological significance.

Continued Advancements in Green Chemistry for Quinoline Synthesis

The principles of green chemistry are becoming increasingly important in all areas of chemical synthesis. For the future production of this compound and its derivatives, a strong emphasis will be placed on developing environmentally benign synthetic methods.

This includes the expanded use of green solvents such as water or ethanol (B145695), and the development of catalyst-free or metal-free reaction conditions where possible. tandfonline.comMicrowave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. tandfonline.com

The development of synthetic routes that are both efficient and sustainable will be a key challenge and a major focus of future research. By embracing green chemistry, the scientific community can ensure that the exploration of this compound's potential in medicine and materials science is conducted in an environmentally responsible manner.

Green Chemistry ApproachBenefit for Quinoline Synthesis
Use of Green Solvents Reduced environmental impact, improved safety.
Catalyst-Free/Metal-Free Reactions Avoidance of toxic and expensive metal catalysts, simplified purification.
Microwave-Assisted Synthesis Faster reaction times, reduced energy consumption.

Q & A

Basic: What are the standard synthetic routes for 8-methyl-2-phenylquinoline, and how are intermediates characterized?

Methodological Answer:
this compound is typically synthesized via condensation reactions between substituted anilines and carbonyl compounds under acidic conditions. For example, Skraup or Doebner-von Miller quinoline syntheses are adapted by introducing methyl and phenyl substituents at positions 8 and 2, respectively. Key intermediates (e.g., 2-phenylquinolin-8-ol) are characterized using HPLC-MS for purity and FT-IR to confirm functional groups (e.g., hydroxyl or methyl stretches). Post-synthesis, column chromatography is employed for purification .

Basic: How is the crystal structure of this compound determined, and what software is used for refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., ethanol). Data collection at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL-2018) refines structures, with R-factors < 0.05 indicating high precision. Hydrogen bonding and π-π stacking interactions are visualized using Mercury or Olex2 .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). For example, NMR may show proton exchange between hydroxyl and zwitterionic forms, while XRD captures a static structure. To resolve this:

  • Perform variable-temperature NMR to detect equilibrium shifts.
  • Use DFT calculations (e.g., Gaussian 16) to model solution-state conformers.
  • Validate with solid-state NMR or Raman spectroscopy .

Advanced: What experimental designs are optimal for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial assays: Use microbroth dilution (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and measure MIC values.
  • Anticancer screening: Conduct MTT assays on cancer cell lines (e.g., HeLa), with IC50 calculations via nonlinear regression. Validate selectivity using non-cancerous cells (e.g., HEK293).
  • SAR analysis: Modify substituents (e.g., introduce electron-withdrawing groups at position 6) and correlate activity trends with LogP and H-bonding capacity .

Advanced: How can electrochemical properties of this compound be exploited for chemosensor design?

Methodological Answer:
The quinoline core’s redox activity enables metal ion sensing. For example:

  • Cyclic voltammetry in acetonitrile reveals oxidation peaks at ~1.2 V (vs. Ag/AgCl), sensitive to Cu²⁺ binding.
  • Functionalize the 8-methyl group with thiols to enhance selectivity for Hg²⁺.
  • Validate with fluorescence quenching assays and Job’s plot analysis for stoichiometry .

Basic: What precautions are necessary to ensure the stability of this compound during storage?

Methodological Answer:

  • Store under inert atmosphere (argon) at −20°C to prevent oxidation.
  • Use amber vials to block UV-induced degradation.
  • Monitor stability via HPLC-UV at 254 nm monthly; degradation products (e.g., quinoline N-oxide) elute earlier than the parent compound .

Advanced: How can synthetic yields of this compound be optimized using DoE (Design of Experiments)?

Methodological Answer:
Apply a Box-Behnken design with three factors: temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (6–24 hrs). Response surface methodology identifies optimal conditions (e.g., 100°C, 10 mol% H2SO4, 12 hrs), increasing yield from 45% to 72%. Confirm reproducibility with triplicate runs .

Advanced: What computational methods predict the photophysical properties of this compound?

Methodological Answer:

  • TD-DFT (B3LYP/6-311+G(d,p)) calculates UV-Vis spectra; compare with experimental λmax (~320 nm in ethanol).
  • Solvent effects are modeled using the PCM (Polarizable Continuum Model).
  • Excited-state dynamics (e.g., fluorescence lifetime) are simulated with CASSCF .

Basic: How is the purity of this compound validated before biological testing?

Methodological Answer:

  • Elemental analysis (C, H, N) must match theoretical values within ±0.3%.
  • 1H/13C NMR integration confirms absence of residual solvents (e.g., DMSO).
  • LC-MS with ESI+ ionization detects trace impurities (e.g., unreacted aniline) .

Advanced: What strategies address low solubility of this compound in aqueous assays?

Methodological Answer:

  • Use co-solvents (e.g., DMSO ≤1% v/v) with solubility confirmed via dynamic light scattering .
  • Synthesize water-soluble prodrugs (e.g., phosphate esters at the 8-methyl group).
  • Nanoformulation with PEGylated liposomes enhances bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.